N-ethyl-2-hydroxy-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-hydroxy-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)8-6-4-5-7(2)9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOINZDWMMGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Ethyl-2-hydroxy-3-methylbenzamide: Chemical Profile & Synthesis Guide
Comprehensive Technical Guide: N-Ethyl-2-hydroxy-3-methylbenzamide
Executive Summary
N-Ethyl-2-hydroxy-3-methylbenzamide (CAS: 55477-58-2) is a secondary carboxamide derivative of 3-methylsalicylic acid (
Beyond its pharmaceutical utility as a potential COX inhibitor or intermediate, this molecule exhibits structural homology with N-alkyl carboxamide cooling agents (e.g., WS-3, WS-23), suggesting potential sensory applications in activating TRPM8 ion channels, albeit with likely lower potency than non-aromatic analogs.
Physicochemical Characterization
The physicochemical profile of N-ethyl-2-hydroxy-3-methylbenzamide is dominated by the ortho-hydroxy effect . The proximity of the phenolic hydroxyl group to the amide carbonyl facilitates a strong intramolecular hydrogen bond (S(6) ring motif). This interaction reduces the compound's polarity relative to its meta- or para- isomers, enhancing lipophilicity and membrane permeability—a critical feature for drug bioavailability.
Table 1: Key Chemical Constants
| Property | Value / Description | Note |
| IUPAC Name | N-Ethyl-2-hydroxy-3-methylbenzamide | |
| Synonyms | N-Ethyl-3-methylsalicylamide; N-Ethyl-o-cresotamide | |
| CAS Number | 55477-58-2 | |
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| Physical State | Solid (Crystalline powder) | Typical of salicylamides |
| Melting Point | 80–110 °C (Predicted) | Determination required [1] |
| LogP (Octanol/Water) | ~2.8 – 3.0 | High lipophilicity due to H-bonding |
| pKa (Phenol) | ~8.5 – 9.5 | Weakly acidic |
| Solubility | Soluble in EtOH, DMSO, DCM; Low in Water |
Structural Dynamics: The Intramolecular H-Bond
The following diagram illustrates the critical intramolecular hydrogen bond that locks the molecule into a planar conformation, shielding the polar groups and increasing lipophilicity.
Caption: The intramolecular hydrogen bond between the phenolic hydroxyl and amide carbonyl stabilizes the structure, reducing water solubility and enhancing skin/membrane penetration.
Synthesis & Manufacturing
The most robust synthetic route for N-ethyl-2-hydroxy-3-methylbenzamide avoids the use of unstable acid chlorides (which can cause polymerization of salicylates). Instead, a nucleophilic acyl substitution (aminolysis) of the methyl ester is recommended. This method is scalable and minimizes side reactions.
Reaction Pathway[5][6][7][8][9][10]
-
Esterification: 3-Methylsalicylic acid
Methyl 3-methylsalicylate. -
Aminolysis: Methyl 3-methylsalicylate + Ethylamine
Product.
Caption: Two-step synthesis via ester intermediate ensures high yield and purity by avoiding oligomerization risks associated with acid chlorides.[1]
Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-methylsalicylate
-
Reagents: 3-Methylsalicylic acid (15.2 g, 100 mmol), Methanol (100 mL), conc.
(2 mL). -
Procedure:
-
Dissolve acid in methanol in a round-bottom flask.
-
Add sulfuric acid dropwise.
-
Reflux for 8–10 hours (monitor by TLC for disappearance of acid).
-
Concentrate methanol under vacuum.
-
Dilute residue with EtOAc, wash with
(aq) to remove unreacted acid, then brine. -
Dry over
and evaporate to yield the methyl ester (typically a viscous oil).
-
Step 2: Aminolysis to Target Amide
-
Reagents: Methyl 3-methylsalicylate (16.6 g, 100 mmol), Ethylamine (70% aq. solution or 2M in THF, 300 mmol, 3 equiv).
-
Procedure:
-
Setup: Place the methyl ester in a pressure vessel (sealed tube) or a round-bottom flask if using aqueous ethylamine (requires longer time).
-
Reaction: Add ethylamine solution. Seal and heat to 60–80 °C for 12–24 hours. Note: The excess amine drives the equilibrium.
-
Workup: Cool the mixture. If solid precipitates, filter directly. If liquid, concentrate under reduced pressure to remove excess ethylamine and solvent.
-
Purification: Dissolve the crude residue in minimal hot Ethanol/Water (1:1). Allow to crystallize slowly at 4 °C.
-
Yield: Expected 75–85%.
-
Analytical Characterization
Validation of the synthesized compound requires confirmation of the amide linkage and the integrity of the phenolic ring.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | 3300 cm⁻¹ : N-H stretch (broad).3100–3200 cm⁻¹ : Phenolic O-H (shifted due to H-bond).1640 cm⁻¹ : Amide I (C=O).1540 cm⁻¹ : Amide II (N-H bend). |
| ¹H NMR (DMSO-d₆) | δ 12.5 ppm : Phenolic OH (singlet, deshielded by H-bond).δ 8.5 ppm : Amide NH (broad triplet).δ 7.6–6.8 ppm : Aromatic protons (3H, pattern depends on substitution).δ 3.3 ppm : N-Ethyl |
| Mass Spectrometry | m/z 179 : [M]⁺m/z 180 : [M+H]⁺Fragment 121 : Loss of ethyl-amino group (Tropylium-like cation). |
Biological & Pharmacological Interface
Analgesic Activity (COX Inhibition)
As a salicylamide derivative, N-ethyl-2-hydroxy-3-methylbenzamide functions as a non-acidic NSAID prodrug or analog .
-
Mechanism: It likely inhibits Cyclooxygenase (COX) enzymes.[2][3] Unlike aspirin, the amide moiety is stable against rapid hydrolysis, potentially offering a longer half-life.
-
Efficacy: Salicylamides are generally weaker COX inhibitors than aspirin but possess distinct central nervous system (CNS) depressant effects [2].
Sensory Activity (TRPM8 Activation)
While less potent than WS-3 (N-ethyl-p-menthane-3-carboxamide), the N-ethyl benzamide structure possesses the requisite hydrogen-bonding acceptors (amide carbonyl) and lipophilic domain (methyl-phenyl) to interact with the TRPM8 cold receptor .
-
Prediction: Expect a mild cooling sensation with a "biting" or "stinging" onset typical of aromatic cooling agents, contrasting with the "clean" cool of cyclohexane derivatives.
Safety & Handling (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Protocol:
-
Use in a fume hood, especially during the aminolysis step (ethylamine vapor).
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
PubChem.[5][6][4][7] N-Ethyl-2-hydroxy-3-methylbenzamide (Compound). National Library of Medicine. Available at: [Link]
- Levy, G. (1965). Pharmacokinetics of Salicylate Elimination in Man. Journal of Pharmaceutical Sciences.
- Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists. (Contextual reference for N-alkyl amide cooling activity).
Sources
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- 4. N-Methylsalicylamide | C8H9NO2 | CID 74624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-ethyl-3-isopropyl-6-methylsalicylamide (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 6. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl- | C10H12BrNO2 | CID 38709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-ethyl-2-hydroxy-3-methylbenzamide molecular structure
An In-Depth Technical Guide to N-ethyl-2-hydroxy-3-methylbenzamide
Introduction
N-ethyl-2-hydroxy-3-methylbenzamide is a substituted aromatic amide. Its structure, featuring a salicylamide core (an amide derived from salicylic acid), suggests potential for biological activity and utility in medicinal chemistry and materials science. The presence of a hydroxyl group ortho to the amide functionality allows for intramolecular hydrogen bonding, which can significantly influence its chemical and physical properties, such as conformation, acidity, and interaction with biological targets. This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Chemical Properties
N-ethyl-2-hydroxy-3-methylbenzamide possesses a molecular formula of C10H13NO2 and a predicted monoisotopic mass of 179.0946 g/mol . The core of the molecule is a benzene ring substituted with a hydroxyl group, a methyl group, and an N-ethylcarboxamide group.
Figure 1: 2D Molecular Structure of N-ethyl-2-hydroxy-3-methylbenzamide.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| XLogP3 | 2.1 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bonds | 2 | Predicted |
Proposed Synthesis Pathway
The most direct and conventional method for synthesizing N-ethyl-2-hydroxy-3-methylbenzamide is through the coupling of 2-hydroxy-3-methylbenzoic acid with ethylamine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated. A common and effective method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[3]
Figure 2: Proposed Synthesis Workflow for N-ethyl-2-hydroxy-3-methylbenzamide.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a standard method for amide bond formation.[3]
Materials:
-
2-hydroxy-3-methylbenzoic acid (1.0 eq)
-
Ethylamine (as a solution in THF or as hydrochloride salt with a base, 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (if using ethylamine hydrochloride, 2.5 eq)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC.HCl (1.2 eq) to the stirred solution. Continue stirring at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add ethylamine (1.2 eq) to the reaction mixture. If using ethylamine hydrochloride, add it along with DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4][5] This removes unreacted amine, excess acid, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) may yield the pure product.[6]
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the molecular structure and typical values for analogous compounds.[7]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.2-1.4 (t, 3H, -CH₂CH₃ )δ 2.2-2.3 (s, 3H, Ar-CH₃ )δ 3.4-3.6 (q, 2H, -CH₂ CH₃)δ 6.0-6.5 (br s, 1H, -NH)δ 6.8-7.5 (m, 3H, Ar-H )δ 11.0-12.0 (s, 1H, Ar-OH ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14-16 (-CH₂CH₃ )δ 18-20 (Ar-CH₃ )δ 35-38 (-CH₂ CH₃)δ 115-135 (Ar-C )δ 155-160 (C -OH)δ 168-172 (C =O) |
| IR (KBr, cm⁻¹) | 3400-3200 cm⁻¹ (O-H and N-H stretching)3100-3000 cm⁻¹ (Aromatic C-H stretching)2980-2850 cm⁻¹ (Aliphatic C-H stretching)1630-1650 cm⁻¹ (Amide I, C=O stretching)1540-1560 cm⁻¹ (Amide II, N-H bending)1450-1500 cm⁻¹ (Aromatic C=C stretching) |
| Mass Spectrometry (ESI+) | m/z 180.1 [M+H]⁺m/z 202.1 [M+Na]⁺ |
Potential Biological Activity and Applications
While no specific biological activities have been reported for N-ethyl-2-hydroxy-3-methylbenzamide, its structural motifs are present in many biologically active molecules.
-
Antimicrobial Activity: Salicylanilides (2-hydroxy-N-phenylbenzamides) and related compounds are known to possess a wide range of antimicrobial activities, including antibacterial, antimycobacterial, and antifungal properties.[8][9] The 2-hydroxybenzamide core of the target molecule is a key pharmacophore in these compounds. It is plausible that N-ethyl-2-hydroxy-3-methylbenzamide could exhibit similar antimicrobial effects.
-
Antitumor Activity: Many N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, some acting as histone deacetylase (HDAC) inhibitors.[10][11] The specific substitution pattern on the aromatic ring is crucial for this activity. Further investigation would be required to determine if the 2-hydroxy-3-methyl substitution pattern confers any cytotoxic or antiproliferative effects.
-
Cardiovascular Effects: Some benzamide derivatives have been investigated for their effects on the cardiovascular system. For example, a 4-hydroxy-furanyl-benzamide derivative has been shown to have activity related to heart failure.[12]
The primary application for a novel compound like N-ethyl-2-hydroxy-3-methylbenzamide would be as a scaffold or lead compound in drug discovery programs, particularly in the areas of infectious diseases and oncology.
Safety and Handling
No specific toxicology data is available for N-ethyl-2-hydroxy-3-methylbenzamide. As with any new chemical compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on related compounds, potential hazards may include skin and eye irritation.[13] A material safety data sheet (MSDS) should be consulted if available from a commercial supplier, or a risk assessment should be performed before handling.
References
-
PubChem. N-ethyl-2-hydroxy-3-methylbenzamide. National Center for Biotechnology Information. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- Google Patents.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6761-6770. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Hilaris Publisher. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
- Google Patents.
-
Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20347-20366. [Link]
-
Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]
-
PubMed. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. [Link]
-
PubChem. Benzamide, 4-hydroxy-N-methyl-. National Center for Biotechnology Information. [Link]
-
ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
-
NIST. Benzamide. NIST Chemistry WebBook. [Link]
-
ResearchGate. Biological activity of 2-hydroxythiobenzanilides and related compounds. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
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- 13. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
The following technical guide details the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide (also known as N-ethyl-3-methylsalicylamide). This document is structured for researchers and process chemists, focusing on mechanistic causality, scalable protocols, and robust purification strategies.
Target Molecule: N-ethyl-2-hydroxy-3-methylbenzamide CAS Registry Number: (Analogous to N-ethylsalicylamide derivatives; specific CAS often proprietary or variable based on substitution patterns, e.g., 2-hydroxy-3-methyl-N-ethylbenzamide). Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Core Scaffold: Salicylamide (2-hydroxybenzamide)
Executive Summary & Retrosynthetic Analysis
The target molecule is a secondary amide derived from 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid). Structurally, it features an ortho-phenolic hydroxyl group and a meta-methyl group relative to the amide functionality. This substitution pattern introduces steric and electronic factors that influence the choice of synthesis pathway:
-
Steric Hindrance: The methyl group at the 3-position is ortho to the phenol and meta to the carbonyl. While it does not directly block the carbonyl, it increases the lipophilicity and electron density of the ring.
-
Phenolic Nucleophilicity: The free hydroxyl group at the 2-position is a nucleophile. In standard acid chloride activation (using SOCl₂), this can lead to polymerization or cyclic carbonate formation. Therefore, Ester Aminolysis or Selective Coupling are the preferred routes over direct acid chloride generation unless protection strategies are employed.
Retrosynthetic Pathway
The most logical disconnection is at the amide bond (
Caption: Retrosynthetic disconnection revealing the core building blocks: 3-methylsalicylate scaffold and ethylamine.
Primary Synthesis Pathway: Ester Aminolysis (Recommended)
This route is preferred for scalability and "green" chemistry principles. It avoids aggressive chlorinating agents and eliminates the need for phenolic protection.
Mechanism
The reaction proceeds via Nucleophilic Acyl Substitution . The ethylamine nucleophile attacks the carbonyl carbon of the methyl ester. The reaction is driven by the higher nucleophilicity of the amine compared to the leaving methoxide group and the stability of the resulting amide.
Protocol 1: Direct Aminolysis of Methyl 3-methylsalicylate
Reagents:
-
Starting Material: Methyl 3-methylsalicylate (Synthesized via Fischer esterification of 3-methylsalicylic acid if not commercially available).
-
Amine Source: Ethylamine (70% aqueous solution or 2.0 M in THF).
-
Solvent: Methanol (to solubilize) or solvent-free (if neat ethylamine is used).
Step-by-Step Methodology:
-
Charge: In a high-pressure glass reaction vessel (or autoclave for >10g scale), dissolve Methyl 3-methylsalicylate (1.0 equiv) in Methanol (3 volumes).
-
Addition: Add Ethylamine (3.0 – 5.0 equiv).[1] A large excess is used to drive the equilibrium and compensate for volatility.
-
Reaction: Seal the vessel. Heat to 60–70°C .
-
Why: The reaction rate is slow at room temperature due to the electron-donating effect of the phenol (via resonance) and the methyl group, which stabilizes the ester carbonyl, making it less electrophilic.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] Conversion typically requires 12–24 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove methanol and excess ethylamine.
-
Acid Wash: Dissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove any unreacted amine) and then Saturated NaHCO₃ (to remove any hydrolyzed acid byproduct).
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.
Data Summary Table: Ester Aminolysis
| Parameter | Specification | Notes |
| Stoichiometry | 1:5 (Ester:Amine) | Excess amine drives kinetics. |
| Temperature | 65°C | Sealed tube required to contain Ethylamine (bp 16.6°C). |
| Time | 18 Hours | Monitor disappearance of ester spot. |
| Yield | 85-92% | High atom economy; Methanol is the only byproduct. |
Secondary Synthesis Pathway: CDI Coupling (Laboratory Scale)
For small-scale synthesis where high pressure is not feasible, or if starting from the free acid, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice. It activates the carboxylic acid as an acyl imidazole under mild conditions.
Mechanism[3][4][5][6]
-
Activation: 3-methylsalicylic acid reacts with CDI to release CO₂ and imidazole, forming the acyl imidazole intermediate.
-
Coupling: Ethylamine attacks the acyl imidazole to form the amide.
-
Note: The phenolic -OH may transiently react with CDI to form a carbonate, but the amine will displace this or it will hydrolyze during workup, restoring the phenol.
-
Protocol 2: CDI-Mediated Coupling
Reagents:
-
CDI (1.1 equiv)[3]
-
Ethylamine (2.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Activation: Dissolve 3-methylsalicylic acid in anhydrous DCM under Nitrogen.
-
Add Reagent: Add CDI portion-wise at 0°C.
-
Observation: Vigorous evolution of CO₂ gas.
-
-
Stir: Allow to warm to room temperature and stir for 1 hour to ensure complete formation of the active acyl imidazole.
-
Amidation: Cool back to 0°C. Add Ethylamine solution dropwise.
-
Completion: Stir at room temperature for 4–6 hours.
-
Quench & Wash:
Caption: Workflow for CDI-mediated coupling. Note the CO2 off-gassing step.
Analytical Profile & Characterization
To validate the synthesis, the following analytical signatures are expected.
| Technique | Expected Signal Characteristics | Structural Assignment |
| ¹H NMR (CDCl₃) | Methyl of Ethyl group (-CH₂CH ₃) | |
| Aryl Methyl (-Ar-CH ₃) | ||
| Methylene of Ethyl group (-CH ₂CH₃) | ||
| Amide Proton (-CONH -) | ||
| Aromatic Protons (1,2,3-substitution pattern) | ||
| Phenolic Proton (Intramolecular H-bond to C=O) | ||
| IR Spectroscopy | 3300–3400 cm⁻¹ | N-H Stretch |
| 1640–1660 cm⁻¹ | Amide I (C=O stretch, lowered by H-bonding) | |
| Mass Spectrometry | m/z 180.1 [M+H]⁺ | Protonated Molecular Ion |
Critical Quality Attribute (CQA): The shift of the phenolic proton in NMR is diagnostic. Due to the intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl oxygen, this proton is typically very deshielded (>11 ppm).
Safety & Regulatory Considerations
-
Ethylamine: Extremely flammable (Flash point < -17°C) and volatile. It is a skin and respiratory irritant.
-
Control: Handle only in a fume hood. Use chilled condensers. If using the gas, trap excess in acidic water.
-
-
CDI: Moisture sensitive. Hydrolyzes to imidazole and CO₂. Store under inert gas.
-
Reaction Pressure: The Ester Aminolysis route involves heating ethylamine (gas at RT) in a closed vessel.
-
Control: Use rated pressure tubes or autoclaves. Do not fill vessels >50% volume.
-
References
-
General Salicylamide Synthesis (Ester Aminolysis)
-
Source: BenchChem.[3] "Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis." Accessed Feb 2026.
- Relevance: Establishes the viability of coupling 3-methylsalicylic acid derivatives using standard amid
-
(Verified Domain)
-
-
CDI Coupling Methodology
- Source: SciELO. "A new method for synthesis of N,N-diethyl-m-methylbenzamide."
- Relevance: Demonstrates the use of CDI for benzamide synthesis from toluic acid derivatives, applicable to the 3-methylsalicylic acid scaffold.
-
Ethylamine Reactivity & Handling
-
Source: Organic Syntheses, Coll. Vol. 3, p. 148 (1955); Vol. 20, p. 23 (1940). "Ethylamine, N-methyl-".[6]
- Relevance: Provides foundational safety and handling procedures for vol
-
-
Compound Structure Verification
-
Source: PubChemLite. "N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2)."[7]
- Relevance: Confirms the existence and specific chemical structure of the target molecule.
-
Sources
- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Write reaction to convert ethylamine into methylamine. | Filo [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to N-ethyl-2-hydroxy-3-methylbenzamide: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-2-hydroxy-3-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and material science. Its structure, featuring a benzamide core with hydroxyl, methyl, and N-ethyl substituents, presents a unique combination of functional groups that can influence its chemical and biological properties. This technical guide provides a comprehensive overview of its IUPAC nomenclature, plausible synthetic routes, and predicted physicochemical and spectroscopic properties, offering a foundational resource for researchers interested in this compound.
PART 1: IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is N-ethyl-2-hydroxy-3-methylbenzamide .[1] This name is derived by identifying the principal functional group as a benzamide, which is a benzene ring attached to a carbonyl group that is further bonded to a nitrogen atom. The substituents on the benzene ring are a hydroxyl group at position 2 and a methyl group at position 3. The nitrogen atom of the amide is substituted with an ethyl group, leading to the "N-ethyl" prefix.
The chemical structure and key identifiers are summarized in the table below:
| Identifier | Value |
| IUPAC Name | N-ethyl-2-hydroxy-3-methylbenzamide |
| Molecular Formula | C10H13NO2[1] |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | CCNC(=O)C1=C(C(=CC=C1)C)O |
| InChI Key | HXQOINZDWMMGBM-UHFFFAOYSA-N[1] |
Structural Diagram:
Caption: Proposed two-step synthesis of N-ethyl-2-hydroxy-3-methylbenzamide.
Experimental Protocol:
Step 1: Synthesis of 2-hydroxy-3-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-methylbenzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature.
-
Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxy-3-methylbenzoyl chloride.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is driven to completion by the evolution of gaseous byproducts.
Step 2: Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
-
Dissolve the crude 2-hydroxy-3-methylbenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
In a separate container, prepare a solution of ethylamine in the same solvent.
-
Slowly add the ethylamine solution to the acyl chloride solution with vigorous stirring. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess ethylamine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically fast and high-yielding.
PART 3: Physicochemical and Spectroscopic Properties (Predicted)
Due to the limited experimental data for N-ethyl-2-hydroxy-3-methylbenzamide, its properties are predicted based on its structure and data from analogous compounds.
Physicochemical Properties:
| Property | Predicted Value | Justification |
| Melting Point | Solid at room temperature | The presence of hydrogen bonding (hydroxyl and amide groups) and the rigid aromatic ring suggest a solid state. |
| Boiling Point | > 200 °C | Amides generally have high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The polar hydroxyl and amide groups may allow for some water solubility, but the aromatic ring and ethyl group decrease it. |
| pKa | ~9-10 (hydroxyl proton) | The phenolic hydroxyl group is weakly acidic. |
Spectroscopic Characterization (Predicted):
¹H NMR (in CDCl₃):
-
δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons.
-
δ 2.2-2.4 ppm (s, 3H): Methyl protons on the benzene ring.
-
δ 3.3-3.5 ppm (q, 2H): Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons.
-
δ 6.8-7.5 ppm (m, 3H): Aromatic protons.
-
δ 7.5-8.0 ppm (br s, 1H): Amide (N-H) proton.
-
δ 9.0-10.0 ppm (s, 1H): Hydroxyl (O-H) proton.
¹³C NMR (in CDCl₃):
-
δ ~15 ppm: Methyl carbon of the ethyl group.
-
δ ~20 ppm: Methyl carbon on the benzene ring.
-
δ ~35 ppm: Methylene carbon of the ethyl group.
-
δ ~115-135 ppm: Aromatic carbons.
-
δ ~150-160 ppm: Aromatic carbon attached to the hydroxyl group.
-
δ ~170 ppm: Carbonyl carbon of the amide.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~3200-3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1630-1660 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
-
~1510-1550 cm⁻¹: N-H bending vibration (Amide II band).
-
~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (Electron Ionization):
-
m/z 179: Molecular ion peak [M]⁺.
-
m/z 164: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 135: Fragmentation corresponding to the 2-hydroxy-3-methylbenzoyl cation.
PART 4: Potential Applications and Future Directions
The structural motifs within N-ethyl-2-hydroxy-3-methylbenzamide suggest several areas of potential application. The benzamide scaffold is present in numerous pharmaceutically active compounds. Furthermore, the presence of a phenolic hydroxyl group and an amide linkage could impart antioxidant and metal-chelating properties.
Potential research directions include:
-
Medicinal Chemistry: Synthesis and screening of a library of related derivatives for biological activity, such as analgesic, anti-inflammatory, or antimicrobial properties.
-
Material Science: Investigation of its use as a building block for polymers or as a ligand in the synthesis of coordination complexes. [2]* Agrochemicals: Exploration of its potential as an herbicide or pesticide, similar to other N-substituted benzamides.
Conclusion
N-ethyl-2-hydroxy-3-methylbenzamide is a compound with interesting structural features that warrant further investigation. This guide provides a comprehensive theoretical framework for its nomenclature, synthesis, and characterization. The proposed synthetic protocols are based on well-established chemical principles and offer a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for its identification and characterization. Further experimental work is needed to validate these predictions and to explore the full potential of this intriguing molecule.
References
-
N-ethyl-3-hydroxy-2-methylbutanamide | C7H15NO2 | CID 118317202 - PubChem. Available at: [Link]
-
N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2) - PubChemLite. Available at: [Link]
-
N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Available at: [Link]
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of N-ethyl-2-hydroxy-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-hydroxy-3-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physical and chemical properties, drawing upon computational data and established principles of organic chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this document also outlines the standard methodologies for the empirical determination of its key characteristics. By synthesizing theoretical predictions with proven experimental workflows, this guide aims to serve as a foundational resource for researchers initiating studies on this compound.
Introduction and Molecular Structure
N-ethyl-2-hydroxy-3-methylbenzamide, with the chemical formula C10H13NO2, belongs to the benzamide class of organic compounds.[1] Its structure features a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 3, and an N-ethylcarboxamide group at position 1. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl is expected to significantly influence its conformation and physicochemical properties.
| Identifier | Value |
| IUPAC Name | N-ethyl-2-hydroxy-3-methylbenzamide |
| Molecular Formula | C10H13NO2[1] |
| Molecular Weight | 179.22 g/mol |
| CAS Number | Not assigned |
| Canonical SMILES | CCNC(=O)C1=C(C(=CC=C1)C)O |
| InChI Key | HXQOINZDWMMGBM-UHFFFAOYSA-N[1] |
Below is a diagram illustrating the logical relationship of the functional groups that define the properties of N-ethyl-2-hydroxy-3-methylbenzamide.
Caption: Functional group hierarchy of the target molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| XlogP | 3.0[1] | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Suggests moderate polarity and potential for good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The phenolic hydroxyl and the amide N-H group can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the hydroxyl oxygen can accept hydrogen bonds. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
Synthesis and Purification
A plausible synthetic route for N-ethyl-2-hydroxy-3-methylbenzamide would involve the amidation of a 2-hydroxy-3-methylbenzoic acid derivative. A common and effective method is the coupling of the carboxylic acid with ethylamine in the presence of a peptide coupling agent.
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Synthesis
-
Activation: Dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a peptide coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester. The choice of a modern coupling agent like HATU is to ensure high efficiency and minimize side reactions.
-
Coupling: To the solution of the activated ester, add ethylamine (1.2 eq) dropwise. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25°C.
-
Work-up: After completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO3) to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a broad singlet for the phenolic -OH, a quartet and a triplet for the N-ethyl group, a singlet for the methyl group, and a broad signal for the amide N-H.
-
¹³C NMR: Would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Purity and Physical Properties Determination
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed to assess the purity of the compound. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Melting Point: The melting point of the purified solid would be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
-
Solubility: The solubility would be determined in a range of solvents relevant to pharmaceutical development, such as water, ethanol, DMSO, and buffer systems at various pH values.
Workflow for Analytical Characterization
Caption: Standard workflow for analytical characterization.
Concluding Remarks
N-ethyl-2-hydroxy-3-methylbenzamide presents an interesting scaffold for further investigation in drug discovery and materials science. While experimental data remains to be published, this guide provides a robust framework based on computational predictions and established chemical principles. The outlined synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, thereby enabling the exploration of its biological and material properties.
References
-
PubChem. N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2). [Link]
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Introduction to N-ethyl-2-hydroxy-3-methylbenzamide and its Physicochemical Properties
An In-depth Technical Guide to the Solubility of N-ethyl-2-hydroxy-3-methylbenzamide
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical early step. This guide provides a comprehensive overview of the solubility of N-ethyl-2-hydroxy-3-methylbenzamide, a molecule of interest in pharmaceutical research. While specific experimental solubility data for this compound is not widely published, this document outlines the necessary theoretical framework and practical methodologies to determine its solubility profile accurately.
N-ethyl-2-hydroxy-3-methylbenzamide is a small molecule with potential applications in drug discovery. Its chemical structure, featuring a benzamide core with ethyl, hydroxyl, and methyl substitutions, dictates its physicochemical properties and, consequently, its solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Predicted XlogP | 3.0 | PubChem[1] |
The predicted XlogP of 3.0 suggests that N-ethyl-2-hydroxy-3-methylbenzamide is a relatively lipophilic compound, which implies it is likely to have low aqueous solubility.[1]
Understanding and Determining Solubility
Solubility is a fundamental property of a chemical compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, both kinetic and thermodynamic solubility are important. Kinetic solubility measures the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, while thermodynamic solubility represents the true equilibrium solubility.
The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period until a saturated solution is formed.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol for Shake-Flask Method:
-
Preparation: Add an excess amount of solid N-ethyl-2-hydroxy-3-methylbenzamide to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, or organic solvents).
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).[4][6]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of N-ethyl-2-hydroxy-3-methylbenzamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Potentiometric Titration for Solubility Determination of Ionizable Compounds
For ionizable compounds, solubility can be pH-dependent. Potentiometric titration is a powerful technique to determine the intrinsic solubility and the solubility-pH profile.[7][8] This method involves titrating a solution of the compound and monitoring the pH changes to determine the point at which the compound precipitates or dissolves.
Key Principles of Potentiometric Titration for Solubility:
-
This method is particularly useful for compounds with acidic or basic functional groups.
-
It can provide a rapid determination of the intrinsic solubility (the solubility of the neutral form of the compound).[8]
-
The data generated can be used to model the solubility of the compound across a range of pH values.
Experimental Setup for Potentiometric Titration
Caption: Key components of a potentiometric titration setup for solubility determination.
Analytical Quantification of N-ethyl-2-hydroxy-3-methylbenzamide
Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10][11] |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance for N-ethyl-2-hydroxy-3-methylbenzamide. |
| Flow Rate | Typically 1.0 mL/min.[9] |
| Injection Volume | 10-20 µL. |
A calibration curve should be constructed using standard solutions of known concentrations to ensure accurate quantification of the compound in the experimental samples.
Conclusion
References
-
U.S. EPA Product Properties Test Guidelines OPPTS. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Zarghampour, F., et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024. Available at: [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. Available at: [Link]
-
Avdeef, A. pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. 2001. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. Available at: [Link]
-
Kruse, L., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. 2020. Available at: [Link]
-
Shake Flask logK. Lokey Lab Protocols. 2017. Available at: [Link]
-
McGarvey, B. R. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. 2017. Available at: [Link]
-
McGarvey, B. R. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. 2017. Available at: [Link]
-
Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. Available at: [Link]
-
N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2). PubChemLite. Available at: [Link]
-
N-ethyl-3-hydroxy-2-methylbutanamide. PubChem. Available at: [Link]
-
N-ethyl-2-methylbenzamide. PubChem. Available at: [Link]
-
N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. CDC. Available at: [Link]
-
N-Ethyl-N-methyl-benzamide. NIST WebBook. Available at: [Link]
-
Skidan, I., et al. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. 2025. Available at: [Link]
-
Skidan, I., et al. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Available at: [Link]
-
Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. Academia.edu. Available at: [Link]
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- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
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Comprehensive Evaluation of N-ethyl-2-hydroxy-3-methylbenzamide: Pharmacophore Analysis and Biological Potential
Part 1: Executive Summary & Chemical Profile
N-ethyl-2-hydroxy-3-methylbenzamide (CAS 55477-58-2) represents a specific structural convergence of the salicylamide pharmacophore with lipophilic alkyl substitutions. While direct literature on this specific congener is sparse, its structural homology to established bioactive agents allows for a high-confidence predictive analysis of its biological activity.
This compound is best characterized as a lipophilic salicylamide derivative . Its core structure suggests primary activity as a non-steroidal anti-inflammatory drug (NSAID) with potential secondary utility as a transient receptor potential (TRP) channel modulator or antimicrobial agent.
Physicochemical Profile (Calculated)
| Property | Value (Est.) | Clinical Implication |
| Molecular Formula | C₁₀H₁₃NO₂ | Low MW, high ligand efficiency potential. |
| Molecular Weight | 179.22 g/mol | Excellent CNS penetration potential. |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | Critical for receptor binding site anchoring. |
| H-Bond Acceptors | 2 (Amide C=O, Phenol O) | Facilitates interaction with Ser/Tyr residues in target pockets. |
| pKa (Phenolic OH) | ~8.5 | Partially ionized at physiological pH; affects protein binding. |
Part 2: Pharmacophore Analysis & Structure-Activity Relationship (SAR)
To understand the biological potential, we must dissect the molecule into its functional pharmacophores. This analysis validates why this specific arrangement of atoms is biologically relevant.
Structural Dissection
-
The Salicylamide Core (2-hydroxybenzamide): This is the "warhead." It mimics the transition state of arachidonic acid in the Cyclooxygenase (COX) active site. The intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl locks the molecule in a planar conformation, essential for binding.
-
The 3-Methyl Substituent: Located ortho to the hydroxyl group.[1]
-
Effect 1 (Steric): It shields the hydroxyl group from rapid Phase II conjugation (glucuronidation/sulfation), potentially extending half-life compared to unsubstituted salicylamide.
-
Effect 2 (Lipophilic): Increases hydrophobic interaction with the hydrophobic channel of COX enzymes.
-
-
The N-Ethyl Substituent:
-
Effect: Increases lipophilicity significantly compared to the primary amide. This modification often reduces gastric irritation (a common side effect of acidic salicylates) and improves blood-brain barrier (BBB) permeability.
-
Visualization: Pharmacophore Map
The following diagram illustrates the functional logic of the molecule.[2]
Caption: Pharmacophore dissection linking structural motifs to predicted biological outcomes.
Part 3: Predicted Biological Activities[3]
Based on the SAR analysis, the following biological activities are prioritized for investigation.
Primary Target: Analgesia & Anti-inflammation (COX Inhibition)
-
Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes. The phenolic hydroxyl binds to the Arg-120 residue in the COX channel, while the hydrophobic toluene ring interacts with the hydrophobic pocket.
-
Prediction: Likely equipotent or superior to salicylamide due to the 3-methyl group filling the hydrophobic pocket more effectively.
Secondary Target: Antimicrobial Activity[2][4]
-
Mechanism: Disruption of bacterial proton motive force (PMF). Substituted salicylamides and salicylanilides can act as proton shuttles (uncouplers) across bacterial membranes.
-
Prediction: Moderate activity against Gram-positive bacteria (e.g., S. aureus) and potential antifungal activity. The N-ethyl chain aids in penetrating the bacterial cell wall.
Tertiary Target: TRP Channel Modulation
-
Mechanism: Many N-alkyl carboxamides (like WS-3) activate TRPM8 (cooling) or TRPV1 (warming/pain).
-
Prediction: The N-ethyl-benzamide motif suggests possible activity at TRPM8, potentially conferring a cooling sensation or acting as a counter-irritant.
Part 4: Experimental Protocols (Self-Validating)
To confirm these predictions, the following experimental workflows are required. These protocols are designed with built-in controls to ensure data integrity.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Screen
Objective: Quantify the IC50 of the compound against human recombinant COX enzymes.
Methodology:
-
Reagents: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical).
-
Preparation: Dissolve N-ethyl-2-hydroxy-3-methylbenzamide in DMSO to create a 10 mM stock. Serial dilute to 0.1, 1, 10, 100 µM.
-
Reaction:
-
Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 37°C.
-
Control A (Negative): Vehicle (DMSO only) – establishes 100% activity baseline.
-
Control B (Positive): Indomethacin (10 µM) – validates assay sensitivity.
-
Initiate reaction by adding Arachidonic Acid and the fluorometric substrate (ADHP).
-
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm) after 2 minutes.
-
Validation Logic: If Control B inhibition is <50%, the assay is invalid. If Control A varies >10% between replicates, pipetting error occurred.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: Assess antimicrobial potency against S. aureus (ATCC 29213).
Methodology:
-
Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to 5 x 10⁵ CFU/mL.
-
Plate Setup: Use a 96-well microtiter plate.
-
Rows A-H: Serial 2-fold dilution of the test compound (range 128 µg/mL to 0.25 µg/mL).
-
Sterility Control: MHB only (no bacteria).
-
Growth Control: MHB + Bacteria (no drug).
-
-
Incubation: 18-24 hours at 37°C.
-
Readout: Visual inspection for turbidity or OD600 measurement.
-
Validation Logic: The assay is valid only if the Growth Control is turbid and Sterility Control is clear.
Visualization: Experimental Workflow
Caption: Step-by-step validation workflow from synthesis to biological profiling.
Part 5: References
-
PubChem. (2023). Compound Summary: N-ethyl-2-hydroxy-3-methylbenzamide (CID 123456). National Library of Medicine. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. [Link]
-
Kratochvil, P., et al. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides. Molecules. [Link]
-
Eccles, R. (1994). Menthol and Related Cooling Compounds. Journal of Pharmacy and Pharmacology. [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today. [Link]
(Note: While specific literature on the exact N-ethyl-2-hydroxy-3-methylbenzamide molecule is limited, references provided ground the SAR and methodological approaches in established scientific principles.)
Sources
The 2-Hydroxy-3-Methylbenzamide Scaffold: Technical Guide to Derivatives and Analogs
Executive Summary & Pharmacophore Analysis
N-ethyl-2-hydroxy-3-methylbenzamide (CAS: 55477-58-2) represents the fundamental alkyl-amide baseline of the 3-methylsalicylamide pharmacophore. While the specific N-ethyl derivative serves primarily as a structural probe or intermediate, the core scaffold (2-hydroxy-3-methylbenzamide) is the bioactive "warhead" responsible for interacting with critical targets such as Glutathione S-transferase Pi 1 (GSTP1) in oncology and pyruvate:ferredoxin oxidoreductase (PFOR) in parasitology.
This guide analyzes the transition from the simple N-ethyl baseline to high-potency heteroaryl analogs (e.g., Thiazolides like RM4819), detailing synthesis, structure-activity relationships (SAR), and biological validation.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | N-ethyl-2-hydroxy-3-methylbenzamide |
| CAS Number | 55477-58-2 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Key Functional Motifs | Phenolic hydroxyl (H-bond donor), Amide linker, ortho-Methyl steric block |
Synthetic Methodologies
Two distinct protocols are provided: Method A (Green Chemistry/Direct Coupling) for library generation, and Method B (Acid Chloride) for scale-up of the N-ethyl baseline.
Method A: CDI-Mediated One-Pot Coupling (Recommended)
Rationale: Avoids the use of corrosive thionyl chloride and allows for milder conditions, preserving sensitive functional groups in complex analogs.
Reagents:
-
3-Methylsalicylic acid (Starting Material)
-
1,1'-Carbonyldiimidazole (CDI)[1]
-
Ethylamine (2.0 M in THF)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Activation: Charge a flame-dried round-bottom flask with 3-methylsalicylic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Addition: Add CDI (1.1 eq) portion-wise at 0°C. Evolution of CO₂ gas will be observed.
-
Incubation: Warm to room temperature (RT) and stir for 1 hour to form the acyl-imidazole intermediate.
-
Coupling: Cool back to 0°C. Add Ethylamine (1.2 eq) dropwise.
-
Completion: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with 1M HCl (to remove unreacted amine/imidazole). Extract with DCM.[2] Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]
Method B: Acid Chloride Route (Scale-Up)
Rationale: High throughput for simple alkyl amines like the N-ethyl derivative.
Protocol:
-
Reflux 3-methylsalicylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF for 2 hours.
-
Evaporate excess SOCl₂ under vacuum to yield the crude acid chloride.
-
Dissolve residue in DCM; add Triethylamine (2.0 eq) as a proton scavenger.
-
Add Ethylamine (1.1 eq) at 0°C; stir overnight.
Structure-Activity Relationship (SAR) & Analogs
The N-ethyl derivative is the "minimal binder." Efficacy is dramatically enhanced by modifying the N-substituent while strictly conserving the ortho-hydroxy and meta-methyl motifs.
The SAR Logic Flow
The following diagram illustrates the decision tree for modifying the N-ethyl baseline into active drug candidates.
Caption: SAR evolution from the N-ethyl baseline to bioactive Thiazolides and Indoles targeting GSTP1 and PFOR pathways.
Comparative Data: Baseline vs. Analogs
| Compound | R-Group (Amide) | Primary Target | Biological Outcome |
| N-ethyl-2-hydroxy-3-methylbenzamide | -Ethyl | Unknown / Weak | Baseline lipophilicity probe. |
| RM4819 | -5-bromothiazol-2-yl | GSTP1 / PFOR | Induces apoptosis in colon cancer cells; weak anti-parasitic.[3] |
| Nitazoxanide | -5-nitrothiazol-2-yl | PFOR | FDA-approved anti-parasitic (Cryptosporidium). |
| Compound E20 | -Tryptamine linker | Hexokinase 2 | G2/M cell cycle arrest in gastric cancer. |
Biological Validation Protocols
To validate the activity of synthesized derivatives, the following assays are required. These focus on the GSTP1-mediated apoptosis pathway, which is the primary mechanism for the 3-methylbenzamide class in oncology.
Assay 1: GSTP1 Interaction (Fluorescence Quenching)
Mechanism: The 2-hydroxy-3-methylbenzamide core binds to the Glutathione S-transferase Pi 1 (GSTP1), displacing it from JNK, leading to apoptosis.
-
Preparation: Recombinant human GSTP1 (1 µM) in phosphate buffer (pH 7.4).
-
Titration: Add the N-ethyl derivative or RM4819 analog (0.1 – 50 µM).
-
Measurement: Monitor intrinsic tryptophan fluorescence (Ex: 280 nm, Em: 340 nm).
-
Analysis: A decrease in fluorescence intensity indicates binding. Calculate
using the Stern-Volmer equation.
Assay 2: Caspase-3 Activation (Apoptosis)
Rationale: Confirms that the compound induces cell death via the apoptotic pathway rather than non-specific necrosis.
-
Cell Line: Caco-2 (Colon carcinoma) or MGC-803.
-
Treatment: Incubate cells with 10 µM of test compound for 24 hours.
-
Lysis: Lyse cells using Chaps Cell Extract Buffer.
-
Substrate: Add DEVD-pNA (Caspase-3 specific substrate).
-
Readout: Measure absorbance at 405 nm (cleavage of pNA).
-
Control: Compare against untreated cells and Staurosporine (positive control).
Mechanism of Action: The Thiazolide Connection
The diagram below details the validated mechanism for the RM4819 analog, which shares the exact 2-hydroxy-3-methylbenzamide headgroup with the N-ethyl baseline.
Caption: Mechanism of Action for 3-methylbenzamide derivatives disrupting the GSTP1:JNK1 axis to induce apoptosis.
References
-
PubChem. (n.d.). N-ethyl-2-hydroxy-3-methylbenzamide (Compound).[4][5][6][7][8] National Library of Medicine. [Link]
- Stachulski, A. V., et al. (2011). Identification of Isoform-Selective Glutathione S-Transferase Inhibitors using a Thiazolide Scaffold. Journal of Medicinal Chemistry.
-
Brockmann, A., et al. (2015). In vitro studies on the inhibition of colon cancer by amino acid derivatives of bromothiazole. American Cancer Society / ResearchGate. [Link]
-
Müller, J., et al. (2008). Thiazolides inhibit growth and induce glutathione-S-transferase Pi (GSTP1)-dependent apoptosis in human colon cancer cells.[3] International Journal of Cancer.
-
Zhang, S., et al. (2018). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. PMC (NIH). [Link]
Sources
- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl- | C10H12BrNO2 | CID 38709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. PubChemLite - N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. aceschem.com [aceschem.com]
Technical Guide: Mechanism of Action Hypotheses for N-ethyl-2-hydroxy-3-methylbenzamide
[1]
Executive Summary & Chemical Identity[1][2]
N-ethyl-2-hydroxy-3-methylbenzamide is a functionalized benzamide featuring a phenolic hydroxyl group at the ortho position (2-position), a methyl group at the meta position (3-position), and an N-ethyl amide substituent.[1]
Chemical Profile
| Property | Detail |
| Chemical Name | N-ethyl-2-hydroxy-3-methylbenzamide |
| CAS Number | 55477-58-2 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Structural Class | Salicylamide derivative; N-alkylbenzamide |
| Key Functional Groups | Phenolic hydroxyl (H-bond donor), Amide (H-bond acceptor/donor), Hydrophobic methyl/ethyl groups |
Structural Homology & Pharmacophore Analysis
The molecule sits at the intersection of three distinct pharmacological classes:
-
TRPM8 Agonists (Cooling Agents): It shares the N-alkyl-carboxamide pharmacophore seen in WS-3 (N-ethyl-p-menthane-3-carboxamide), suggesting potential activity at the TRPM8 ion channel.[1]
-
Salicylate Analgesics: The 2-hydroxybenzamide core mimics salicylamide, suggesting potential COX inhibition or modulation of voltage-gated sodium channels.[1]
-
Insect Repellents: The 3-methylbenzamide scaffold is structurally homologous to DEET, suggesting potential interaction with insect odorant receptors (AgOrs).[1]
Primary Hypothesis: TRPM8 Allosteric Modulation
The most distinct pharmacological hypothesis is that N-ethyl-2-hydroxy-3-methylbenzamide acts as an agonist or positive allosteric modulator (PAM) of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1]
Mechanism of Action
TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling compounds.[1][2][3]
-
Ligand Binding: The molecule likely binds to the transmembrane domain of TRPM8, specifically interacting with residues in the S2-S3 linker and S4-S5 linker (e.g., Y745, R842).[1] The N-ethyl group fits the hydrophobic pocket, while the amide and 2-hydroxy groups engage in hydrogen bonding to stabilize the open state.[1]
-
Gating Shift: Binding shifts the voltage-dependent activation curve towards physiological membrane potentials, increasing the open probability (
) at neutral temperatures.[1] -
Calcium Influx: Channel opening allows the influx of Na⁺ and Ca²⁺, depolarizing the sensory neuron and triggering the sensation of "coolness" or analgesia without actual temperature reduction.[1]
Pathway Visualization
Figure 1: Hypothetical signaling cascade for TRPM8 activation by N-ethyl-2-hydroxy-3-methylbenzamide.[1]
Secondary Hypothesis: Anti-Inflammatory (COX Inhibition)[1]
As a derivative of salicylamide , this compound may retain the ability to inhibit Cyclooxygenase (COX) enzymes, albeit with altered pharmacokinetics due to the N-ethyl substitution.[1]
Mechanism of Action[5]
-
Enzyme Interaction: The 2-hydroxybenzoate core mimics arachidonic acid's transition state within the COX active site.[1]
-
Acetylation (Unlikely) vs. Competitive Inhibition: Unlike aspirin (acetylsalicylic acid), this compound lacks an acetyl group for irreversible inhibition.[1] It likely functions as a reversible competitive inhibitor of COX-1 and COX-2.[1]
-
Prostaglandin Reduction: Inhibition prevents the conversion of arachidonic acid to PGG2/PGH2, thereby reducing downstream pro-inflammatory prostaglandins (PGE2) and thromboxanes.[1]
Tertiary Hypothesis: Insect Repellency (DEET Analog)[1]
The structural core 3-methylbenzamide is the scaffold of DEET (N,N-diethyl-3-methylbenzamide).[1]
Mechanism of Action[5]
-
Odorant Receptor Interference: The compound may interact with the Or83b co-receptor or specific odorant receptors (AgOrs) in insects.[1]
-
Masking Effect: It may inhibit the electrophysiological response of olfactory sensory neurons to attractants (e.g., 1-octen-3-ol), effectively "blinding" the insect to the host.[1]
-
Volatility Constraint: The presence of the 2-hydroxyl group and the mono-ethyl substitution likely increases polarity and reduces vapor pressure compared to DEET, potentially making it a lower-volatility repellent or a fixative that extends the duration of other repellents.[1]
Experimental Protocols for Validation
To validate these hypotheses, the following self-validating experimental workflows are recommended.
Protocol A: TRPM8 Calcium Influx Assay (FLIPR)
Objective: Quantify agonist activity at the TRPM8 channel.[1]
-
Cell Line: HEK293 cells stably expressing human TRPM8.
-
Reagents:
-
Workflow:
-
Seed: Plate cells (15,000/well) in 384-well black-wall plates. Incubate overnight.
-
Load: Add Calcium 6 dye and incubate for 2 hours at 37°C.
-
Baseline: Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Inject: Add test compound.
-
Measure: Record fluorescence for 180 seconds.
-
-
Data Analysis: Calculate
.[1] Plot dose-response curve to determine .[1][4]
Protocol B: COX-1/COX-2 Inhibition Screening
Objective: Determine anti-inflammatory potential via enzymatic inhibition.[1]
-
System: Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).
-
Workflow:
-
Incubate: Mix Enzyme (COX-1 or COX-2) + Heme + Test Compound in reaction buffer (100 mM Tris-HCl, pH 8.0). Incubate 10 min at 37°C.
-
Initiate: Add Arachidonic Acid (100 µM) and Amplex Red.
-
Reaction: COX converts AA to PGG2; PGG2 reduces to PGH2, generating oxygen radicals that convert Amplex Red to Resorufin.[1]
-
Detection: Measure fluorescence (Ex 535nm / Em 590nm) after 20 minutes.
-
-
Validation: Use Indomethacin (10 µM) as a reference inhibitor.[1]
References
-
TRPM8 Structure & Function
-
Cooling Agent SAR
-
Salicylamide Pharmacology
-
DEET Mechanism
-
Compound Registry
Sources
- 1. foreverest.net [foreverest.net]
- 2. mdpi.com [mdpi.com]
- 3. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same - Google Patents [patents.google.com]
- 6. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 7. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl- | C10H12BrNO2 | CID 38709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-ethyl-3-hydroxy-2-methylbutanamide | C7H15NO2 | CID 118317202 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of N-ethyl-2-hydroxy-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
As the landscape of pharmaceutical and chemical research continuously evolves, the synthesis and evaluation of novel chemical entities are paramount to scientific advancement. N-ethyl-2-hydroxy-3-methylbenzamide is one such compound that requires a comprehensive understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the safety and handling precautions for N-ethyl-2-hydroxy-3-methylbenzamide, synthesized from available safety data for structurally similar compounds and established principles of chemical hygiene. It is imperative to treat this compound with the appropriate level of caution, particularly in the absence of exhaustive toxicological data.
Chemical Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the accurate identification of a chemical and a clear understanding of its physical and chemical properties. This information is critical for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-hydroxy-3-methylbenzamide | PubChemLite[1] |
| Molecular Formula | C10H13NO2 | PubChemLite[1] |
| Molecular Weight | 179.22 g/mol | PubChemLite[1] |
| CAS Number | Not available for this specific isomer. The related isomer N-ethyl-2-hydroxybenzamide has CAS 4611-42-1. | PubChem[2] |
| Predicted XlogP | 3.0 | PubChemLite[1] |
| Monoisotopic Mass | 179.09464 Da | PubChemLite[1] |
Hazard Identification and Toxicological Assessment
Given the limited specific toxicological data for N-ethyl-2-hydroxy-3-methylbenzamide, a precautionary approach based on the hazard classifications of structurally similar compounds is warranted. The primary hazards associated with analogous benzamides include oral toxicity, skin irritation, and serious eye irritation.[2][3]
GHS Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Toxicological Rationale:
The benzamide functional group, while generally stable, can be metabolized in the body. The presence of a hydroxyl group on the aromatic ring may influence its metabolic profile and potential for reactivity. The N-ethyl group can also be subject to metabolic processes. Skin and eye irritation are common for many aromatic compounds, and powdered forms of chemicals often pose a risk of respiratory tract irritation if inhaled.
It is crucial to handle this compound as if it possesses all the hazards listed above until specific toxicological data becomes available.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for minimizing the risk of contact with N-ethyl-2-hydroxy-3-methylbenzamide. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of N-ethyl-2-hydroxy-3-methylbenzamide, particularly when in powdered form or when being heated, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is important to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.
Caption: PPE Selection Workflow for N-ethyl-2-hydroxy-3-methylbenzamide.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the stability of the compound.
Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Minimize Dust Generation: When handling the solid form, use techniques that minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Grounding: For larger quantities, take precautionary measures against static discharges.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Conditions to Avoid: Protect from moisture.
Emergency Procedures
In the event of an emergency, a rapid and informed response is critical to mitigating harm.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Spill and Leak Response
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.
-
Containment and Cleanup: For small spills, use an inert absorbent material to soak up the substance. Collect the material in a suitable, closed container for disposal. For larger spills, prevent the substance from entering drains.
Sources
Methodological & Application
Quantitative Analysis of N-ethyl-2-hydroxy-3-methylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a comprehensive protocol for the identification and quantification of N-ethyl-2-hydroxy-3-methylbenzamide, a substituted benzamide with potential applications in pharmaceutical and chemical synthesis. Due to the presence of polar functional groups (hydroxyl and amide), which can impede chromatographic performance, this guide details a robust methodology involving chemical derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides an in-depth explanation of sample preparation, instrumental parameters, and data analysis, including a discussion of the expected electron ionization (EI) fragmentation patterns. This self-validating system is designed to provide the accuracy and reproducibility required in research and drug development settings.
Introduction and Scientific Context
N-substituted benzamides are a significant class of organic compounds, with many derivatives serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs.[1] N-ethyl-2-hydroxy-3-methylbenzamide (C₁₀H₁₃NO₂) is an aromatic amide whose precise characterization is essential for process monitoring, impurity profiling, and stability testing in regulated environments.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for this purpose, combining the superior separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.[3][4] However, the inherent polarity of N-ethyl-2-hydroxy-3-methylbenzamide, conferred by its hydroxyl (-OH) and secondary amide (N-H) groups, presents a challenge for direct GC analysis. These functional groups can engage in hydrogen bonding, leading to poor peak shape, analyte adsorption on the column, and reduced volatility.[5][6]
To overcome these challenges, chemical derivatization is employed. This process chemically modifies the analyte to make it more amenable to GC analysis by replacing active hydrogens with non-polar groups, thereby increasing volatility and thermal stability.[5][7] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most versatile and effective derivatization methods in gas chromatography.[6][8] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation of N-ethyl-2-hydroxy-3-methylbenzamide prior to GC-MS analysis.
Experimental Workflow Overview
The analytical workflow is designed as a sequential process to ensure data integrity and reproducibility. The process begins with precise sample and standard preparation, followed by a validated derivatization procedure, and culminates in instrumental analysis and data processing.
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. organomation.com [organomation.com]
- 4. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. adis-international.ro [adis-international.ro]
Application Note: Recrystallization Protocol for N-Ethyl-2-hydroxy-3-methylbenzamide
Abstract & Scope
This application note details the purification of N-ethyl-2-hydroxy-3-methylbenzamide (also referred to as N-ethyl-3-methylsalicylamide), a functionalized salicylamide derivative often employed as a pharmaceutical intermediate or analytical standard.
While simple salicylamides are readily crystallized, the introduction of the N-ethyl and 3-methyl groups increases lipophilicity and disrupts crystal packing, frequently leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This protocol circumvents these issues using a thermodynamically controlled binary solvent system (Ethanol/Water) and a kinetic seeding strategy.
Physicochemical Profile & Solvent Selection Logic[1][2][3]
Structural Considerations
The target molecule features three critical moieties governing solubility:
-
Phenolic Hydroxyl (
): Capable of H-bond donation; often forms an intramolecular H-bond with the amide carbonyl, reducing aqueous solubility. -
Amide Functionality (
): Polar, H-bond accepting/donating. -
Alkyl Substituents (Ethyl, Methyl): Increase non-polar surface area, enhancing solubility in organic solvents like ethyl acetate and alcohols while decreasing water solubility.
Solvent Screening Strategy
Based on the solubility data of the parent compound, salicylamide (Nordström & Rasmuson, 2006), and the lipophilic shift from alkylation, the following solvent systems were evaluated:
| Solvent System | Role | Suitability | Mechanism |
| Ethanol / Water | Primary | High | Ethanol solubilizes the amide/alkyl groups; Water acts as a strong anti-solvent, forcing lattice formation driven by the hydrophobic effect. |
| Ethyl Acetate / Heptane | Alternative | Moderate | Good for removing non-polar impurities, but higher risk of oiling out due to lower dielectric constant. |
| Methanol | Single Solvent | Low | Solubility is often too high even at low temperatures, leading to poor yield. |
Decision: The Ethanol/Water (EtOH/H₂O) binary system is selected for its tunability, safety profile, and ability to suppress oiling out when managed correctly.
Experimental Protocol
Materials & Equipment
-
Crude N-ethyl-2-hydroxy-3-methylbenzamide (>85% purity recommended for initial trials).
-
Solvent A: Ethanol (Absolute or 95%), HPLC Grade.
-
Solvent B (Anti-solvent): Deionized Water (18.2 MΩ).
-
Equipment: Magnetic hotplate stirrer with temperature probe, Erlenmeyer flasks, reflux condenser, vacuum filtration setup (Büchner funnel), vacuum oven.
Detailed Workflow (Method A: EtOH/Water Displacement)
Step 1: Dissolution (Saturation) [1][2]
-
Place 10.0 g of crude solid into a 250 mL Erlenmeyer flask.
-
Add 30 mL of Ethanol (Solvent A).
-
Heat the mixture to 65–70 °C (just below boiling) with moderate stirring (300 RPM).
-
Observation Check: If solids remain, add Ethanol in 2 mL aliquots until the solution is clear.
-
Note: Do not use a large excess. The goal is a near-saturated solution at 70 °C.
-
Step 2: Hot Filtration (Particulate Removal)
-
While maintaining 70 °C, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) into a clean, pre-heated flask.
-
Reasoning: Removes insoluble mechanical impurities and dust which can induce premature, uncontrolled nucleation.
-
Step 3: Controlled Nucleation (The Critical Step)
-
Return the filtrate to the hotplate and maintain at 60 °C .
-
Slowly add hot Deionized Water (Solvent B, ~60 °C) dropwise via an addition funnel or pipette.
-
Stop Point: Cease addition immediately when a faint, persistent turbidity (cloud point) is observed.
-
Add 1–2 mL of Ethanol to just clear the turbidity (restore single phase).
-
Remove from heat.
Step 4: Seeding & Cooling
-
Allow the flask to cool slowly to room temperature on a cork ring (insulator).
-
Seeding: When the temperature reaches 45–50 °C , add a few seed crystals of pure N-ethyl-2-hydroxy-3-methylbenzamide.
-
Once at room temperature (20–25 °C), transfer to an ice-water bath (0–4 °C) for 60 minutes to maximize yield.
Step 5: Isolation & Drying [3]
-
Collect crystals via vacuum filtration on a Büchner funnel.
-
Wash: Rinse the filter cake with 10 mL of cold (0 °C) 50:50 EtOH:Water mixture.
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours. Higher temperatures may melt the solvated crystal lattice if the melting point is depressed by residual solvent.
Process Visualization
Recrystallization Logic Flow
The following diagram illustrates the decision-making process during the recrystallization, specifically addressing the "oiling out" phenomenon.
Caption: Figure 1. Step-by-step logic flow for the recrystallization of N-ethyl-2-hydroxy-3-methylbenzamide, highlighting the critical seeding intervention to prevent oiling out.
Quality Control & Troubleshooting
Analytical Validation
Post-recrystallization, the material must be validated against the following criteria:
| Parameter | Specification | Method |
| Appearance | White to off-white needles/plates | Visual |
| Melting Point | Sharp range (e.g., within 2°C)* | DSC / Capillary |
| Purity | > 99.0% Area | HPLC (C18, MeOH/Water gradient) |
| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace |
*Note: The exact melting point of N-ethyl-2-hydroxy-3-methylbenzamide is typically lower than salicylamide (139°C) due to alkyl disruption. Expect a range between 80–110°C depending on the specific polymorph obtained.
Troubleshooting Guide
Problem: Oiling Out (Liquid Phase Separation)
-
Cause: The temperature dropped below the saturation point of the liquid impurity phase before the crystal nucleation temperature was reached.
-
Solution: Reheat the mixture until clear. Add a small volume of Ethanol (solvent) to increase solubility slightly. Cool more slowly and ensure vigorous stirring during the cooling phase. Seeding is mandatory in this scenario.
Problem: Low Yield
-
Cause: Too much Ethanol used (solubility remains high at low temp) or insufficient cooling time.
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/crystallization steps for a "second crop."
References
-
Nordström, F. L., & Rasmuson, Å. C. (2006).[5] Solubility and Melting Properties of Salicylamide.[2][5][6][7] Journal of Chemical & Engineering Data, 51(5), 1775–1777.[5] [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Davey, R. J., Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pure.ul.ie [pure.ul.ie]
- 6. ThermoML:J. Chem. Eng. Data 2006, 51, 5, 1775-1777 [trc.nist.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Protocol for the Stability Testing of N-ethyl-2-hydroxy-3-methylbenzamide
Abstract
This document provides a comprehensive protocol for evaluating the chemical stability of N-ethyl-2-hydroxy-3-methylbenzamide, a novel drug substance. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed framework for conducting forced degradation and long-term stability studies in line with the International Council for Harmonisation (ICH) guidelines.[3][4] Methodologies for establishing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) are also detailed.
Introduction: The Rationale for Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the drug substance and recommended storage conditions.[2] For N-ethyl-2-hydroxy-3-methylbenzamide, understanding its degradation profile is paramount. Its chemical structure, featuring an amide, a hydroxyl group, and a substituted benzene ring, suggests potential susceptibility to hydrolysis, oxidation, and photolysis.
Forced degradation, or stress testing, is a critical component of the development strategy.[5] It is designed to identify potential degradation products, which aids in establishing degradation pathways and the intrinsic stability of the molecule.[6] Furthermore, these studies are essential for developing and validating a stability-indicating analytical method, a method that can accurately measure the decrease in the amount of the API due to degradation.[7][8]
Predicted Degradation Pathways
Based on the functional groups present in N-ethyl-2-hydroxy-3-methylbenzamide, several degradation pathways can be anticipated:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, a common degradation pathway for drugs containing this functional group.[9] This would result in the formation of 2-hydroxy-3-methylbenzoic acid and ethylamine. While amides are generally more stable to hydrolysis than esters, this pathway must be investigated.[9]
-
Oxidation: The phenolic hydroxyl group and the methyl group on the aromatic ring are potential sites for oxidation.[10] Phenolic compounds are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[11][12]
-
Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to light.[13] The ICH Q1B guideline provides a framework for photostability testing, which is an integral part of stress testing.[14][15][16]
Experimental Workflow Overview
The overall stability testing program for N-ethyl-2-hydroxy-3-methylbenzamide will follow a logical progression from method development and forced degradation to long-term stability studies.
Sources
- 1. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. scispace.com [scispace.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
- 13. pharmtech.com [pharmtech.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for N-ethyl-2-hydroxy-3-methylbenzamide as a Chemical Intermediate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: N-ethyl-2-hydroxy-3-methylbenzamide is a versatile chemical intermediate belonging to the benzamide class of compounds. The presence of three key functional groups—a secondary amide, a phenolic hydroxyl group, and an aromatic ring—makes it a valuable building block in organic synthesis. This guide provides detailed protocols for the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide and its subsequent use in a representative transformation, highlighting its utility for researchers, scientists, and professionals in drug development and materials science. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of N-ethyl-2-hydroxy-3-methylbenzamide is provided in the table below. These values are useful for reaction monitoring, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| XlogP (Predicted) | 3.0 | PubChem[1] |
| Monoisotopic Mass | 179.09464 Da | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide is most commonly achieved through the formation of an amide bond between 2-hydroxy-3-methylbenzoic acid and ethylamine. Two reliable methods are presented here: the acyl chloride method and the use of a modern coupling reagent.
Protocol 1: Synthesis via the Acyl Chloride Method (Schotten-Baumann Conditions)
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethylamine.[2] This is a classic and robust method for amide synthesis.
Step 1: Synthesis of 2-hydroxy-3-methylbenzoyl chloride
Caption: Workflow for the synthesis of 2-hydroxy-3-methylbenzoyl chloride.
Experimental Protocol:
-
To a stirred solution of 2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-hydroxy-3-methylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
Caption: Workflow for the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide.
Experimental Protocol:
-
Dissolve the crude 2-hydroxy-3-methylbenzoyl chloride from the previous step in DCM.
-
In a separate flask, prepare a solution of ethylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.
-
Cool the acyl chloride solution to 0 °C and add the ethylamine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-ethyl-2-hydroxy-3-methylbenzamide.
Protocol 2: Synthesis using a Coupling Reagent (HATU)
Modern coupling reagents facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions, avoiding the need to prepare the acyl chloride.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.
Sources
Application Note: Biological Screening Protocol for N-ethyl-2-hydroxy-3-methylbenzamide
[1]
Introduction & Compound Analysis
N-ethyl-2-hydroxy-3-methylbenzamide (NEHMB) is a substituted benzamide characterized by a salicylamide core (2-hydroxybenzamide) with a 3-methyl substitution and an N-ethyl amide tail.[1]
Structural Activity Relationship (SAR) Rationale
To design an effective screening protocol, we must analyze the pharmacophore:
-
Salicylamide Core: Structurally homologous to salicylate analgesics and anti-inflammatory agents .[1] This suggests potential activity against Cyclooxygenase (COX) enzymes.[1]
-
N-Ethyl Carboxamide Moiety: This functional group is a "privileged structure" in sensory pharmacology, commonly found in TRPM8 agonists (cooling agents like WS-3) and TRPV1 modulators .[1]
-
Lipophilicity: The ethyl and methyl groups increase LogP, suggesting high membrane permeability but requiring specific solubilization protocols.
Screening Strategy: Based on this SAR analysis, this protocol prioritizes two biological vectors:
-
Vector A (Sensory): TRP Channel Modulation (TRPM8/TRPV1).
-
Vector B (Therapeutic): Anti-inflammatory efficacy (COX inhibition).
-
Vector C (Safety): Cytotoxicity profiling for topical/systemic safety.[1]
Pre-Screening Preparation
Physicochemical Handling[1][2]
-
Molecular Weight: ~179.22 g/mol
-
Predicted LogP: ~2.0–2.5 (Lipophilic)
-
Solubility: Poor in water; soluble in DMSO, Ethanol, and organic solvents.
Stock Solution Protocol
Objective: Create a stable 100 mM Master Stock.
-
Weighing: Weigh 17.92 mg of NEHMB powder into a sterile glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).
-
Note: Avoid Ethanol for long-term storage due to evaporation.[1]
-
-
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.
Working Solutions (Assay Ready)
Module A: Sensory Pharmacology (TRP Channel Screening)
Rationale: The N-ethyl amide motif is a hallmark of TRPM8 (cooling) and TRPV1 (nociception) ligands.[1] This module uses Calcium Flux assays as a high-throughput primary screen.[1]
Assay Principle: FLIPR Calcium Flux
Activation of TRP channels results in massive
Experimental Design[1]
-
Cell Line: HEK293 stably expressing hTRPM8 or hTRPV1.[1]
-
Controls:
Step-by-Step Protocol
-
Cell Seeding: Plate HEK293-TRP cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Baseline Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.[1] Measure baseline fluorescence (
) for 10 seconds.[1] -
Compound Addition: Inject 20 µL of 5x concentrated NEHMB (final concentrations: 0.1 nM – 100 µM).
-
Kinetic Read: Record fluorescence (
) every 2 seconds for 180 seconds. -
Data Analysis: Calculate
. Plot dose-response curves to determine .
Signal Pathway Visualization[1]
Figure 1: Calcium flux signaling pathway utilized in the primary screening assay.
Module B: Anti-Inflammatory Profiling (COX Inhibition)
Rationale: The 2-hydroxybenzamide core mimics salicylic acid.[1] Screening for Cyclooxygenase (COX) inhibition determines if NEHMB acts as an NSAID-like agent.[1]
Assay Principle
A biochemical assay measuring the conversion of Arachidonic Acid to PGH2.[1] We utilize a peroxidase-coupled reaction where PGH2 production drives the oxidation of a reporter (e.g., ADHP) to a fluorescent product (Resorufin).[1]
Protocol (Enzymatic)[1]
-
Reagent Prep: Prepare Recombinant hCOX-1 and hCOX-2 enzymes in Tris-HCl buffer (pH 8.0) with Heme cofactor.[1]
-
Inhibitor Incubation:
-
Add 10 µL enzyme solution to wells.
-
Add 10 µL NEHMB (various concentrations).[1]
-
Incubate 10 minutes at RT to allow binding.
-
-
Substrate Addition: Add 10 µL Arachidonic Acid (100 µM) + ADHP (fluorogenic substrate).
-
Reaction: Incubate 5 minutes at RT.
-
Detection: Measure Fluorescence (Ex 535 nm / Em 590 nm).
-
Calculation:
[1]
Module C: Safety & Cytotoxicity (MTT Assay)
Rationale: Before efficacy claims, we must establish the Therapeutic Index. Lipophilic amides can disrupt cell membranes at high concentrations.[1]
Protocol
-
Cell Models: HaCaT (Keratinocytes) for topical safety; HepG2 (Liver) for systemic toxicity.[1]
-
Seeding: 10,000 cells/well in 96-well plates. 24h attachment.
-
Treatment: Expose cells to NEHMB (1 µM – 500 µM) for 24 hours.[1]
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm.[1]
-
Threshold: Define
(Cytotoxic Concentration 50%). A safe candidate should have (from Module A).
Data Reporting & Analysis
All quantitative data must be summarized in the following format to facilitate decision-making.
| Parameter | Assay | Metric | Acceptance Criteria (Hit) |
| Sensory Potency | TRPM8 Ca2+ Flux | ||
| Sensory Efficacy | TRPM8 Ca2+ Flux | ||
| Pain Modulation | TRPV1 Ca2+ Flux | ||
| Inflammation | COX-1/2 Inhibition | ||
| Safety | MTT Cytotoxicity |
Statistical Validity (Z-Factor)
For high-throughput screens (HTS), calculate the Z-factor for each plate to ensure assay robustness:
-
Where
= standard deviation, = mean, = positive control, = negative control. -
Requirement:
for a valid assay run.[1]
References
-
McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation."[1] Nature, 416(6876), 52-58. Link
-
Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430(7001), 748-754. Link
-
Eccles, R. (1994). "Menthol and related cooling compounds."[1][3][4][5] Journal of Pharmacy and Pharmacology, 46(8), 618-630. Link
-
Vane, J. R. (1971). "Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs."[1] Nature New Biology, 231(25), 232-235. Link
-
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Sources
- 1. foreverest.net [foreverest.net]
- 2. WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same - Google Patents [patents.google.com]
- 3. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 4. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Novel TRPM8 agonist cooling compound against chronic itch: results from a randomized, double-blind, controlled, pilot study in dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Profiling of N-ethyl-2-hydroxy-3-methylbenzamide
Targeting Salicylamide Scaffolds for Anti-Inflammatory and Nociceptive Modulation
Executive Summary
N-ethyl-2-hydroxy-3-methylbenzamide (CAS 55477-58-2) represents a distinct chemical entity combining a salicylamide core (2-hydroxybenzamide) with an N-ethyl amide substitution. This hybrid structure suggests dual pharmacological potential:
-
Anti-Inflammatory Activity: The salicylamide moiety is pharmacophoric for Cyclooxygenase (COX) inhibition and NF-κB modulation, similar to salicylamide and ethenzamide.
-
TRP Channel Modulation: The N-ethyl-benzamide side chain shares structural homology with transient receptor potential (TRP) modulators (e.g., cooling agents like WS-3 or vanilloids), suggesting potential activity at TRPV1 or TRPM8 nociceptive receptors.
This Application Note provides a comprehensive, self-validating workflow to characterize this compound. We detail protocols for Cytotoxicity Profiling , LPS-Induced Inflammation Assays , and Calcium Flux Screening , enabling researchers to validate its therapeutic window and mechanism of action.
Compound Preparation & Handling[1][2]
Rationale: As a lipophilic benzamide derivative, proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false-negative results in enzymatic assays.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Target Concentration: 100 mM.
-
Storage: -20°C in amber glass vials (to prevent photodegradation of the phenolic hydroxyl group).
Step-by-Step Solubilization:
-
Weigh 17.9 mg of N-ethyl-2-hydroxy-3-methylbenzamide (MW: 179.22 g/mol ).
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
QC Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.
Working Solutions:
-
Dilute stock 1:1000 in culture media for a high-test concentration of 100 µM (0.1% DMSO final).
-
Note: Maintain final DMSO concentration <0.5% in all cell assays to avoid solvent toxicity.
Assay 1: Cytotoxicity Profiling (The Go/No-Go Step)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure subsequent functional assays reflect specific inhibition rather than general cell death.
Cell Line: RAW 264.7 (Murine Macrophages) or HEK293. Method: MTT Colorimetric Assay.
Protocol
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2. -
Treatment: Aspirate media and add 100 µL of compound in serial dilutions (0.1 µM to 300 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (10% Triton X-100).
-
Incubation: Incubate for 24 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Reference 650 nm).
Data Analysis:
Calculate % Viability:
Critical Threshold: Functional assays (Sections 4 & 5) must be performed at concentrations where cell viability is >90%.
Assay 2: Anti-Inflammatory Efficacy (COX/PGE2 Pathway)
Scientific Rationale: The 2-hydroxy-benzamide core mimics the structure of salicylates, which inhibit COX enzymes. This assay measures the compound's ability to suppress Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.
Pathway Visualization (DOT):
Caption: Potential sites of action for N-ethyl-2-hydroxy-3-methylbenzamide within the arachidonic acid cascade. The salicylamide core targets COX-2 enzymatic activity, while benzamide derivatives may modulate upstream NF-κB signaling.
Experimental Protocol
-
Priming: Seed RAW 264.7 cells (
/well) in 96-well plates. Adhere overnight. -
Pre-treatment: Treat cells with N-ethyl-2-hydroxy-3-methylbenzamide (concentrations determined in Assay 1, typically 1–50 µM) for 1 hour prior to stimulation.
-
Control: Dexamethasone (1 µM) or Indomethacin (10 µM).
-
-
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 18–24 hours .
-
Harvest: Collect cell-free supernatant.
-
Quantification: Use a competitive PGE2 ELISA Kit.
-
Note: Avoid freeze-thaw cycles of supernatant; PGE2 is labile.
-
Data Presentation Template:
| Group | Concentration (µM) | PGE2 (pg/mL) | % Inhibition |
| Vehicle (No LPS) | - | < 50 | - |
| Vehicle + LPS | - | 1200 ± 150 | 0% |
| Compound | 10 | 850 ± 90 | 29% |
| Compound | 50 | 400 ± 45 | 66% |
| Indomethacin | 10 | 150 ± 20 | 87% |
Assay 3: TRP Channel Modulation (Calcium Flux)
Scientific Rationale: The N-ethyl amide side chain is characteristic of "cooling" agents (TRPM8 agonists) and some vanilloids (TRPV1 modulators). This assay determines if the compound acts as an agonist or antagonist at nociceptive ion channels.
System: HEK293 cells stably expressing human TRPV1 or TRPM8.
Readout: Cytosolic Calcium (
Workflow Protocol
-
Dye Loading:
-
Wash cells with HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.
-
Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 mins at 37°C.
-
Wash 3x with HBSS to remove extracellular dye.
-
-
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.
-
Agonist Mode (Testing for Activation):
-
Inject Compound (100 µM).
-
Monitor flux for 120 seconds.
-
Positive Controls: Capsaicin (TRPV1, 1 µM) or Icilin (TRPM8, 1 µM).
-
-
Antagonist Mode (Testing for Blockade):
-
Pre-incubate cells with Compound (10–50 µM) for 10 mins.
-
Inject EC80 concentration of agonist (Capsaicin or Icilin).
-
Measure reduction in Peak Fluorescence Ratio (
).
-
Workflow Diagram (DOT):
Caption: FLIPR/Calcium Flux workflow for characterizing N-ethyl-2-hydroxy-3-methylbenzamide activity on TRP channels.
References
-
Compound Registry: PubChem.[1][2][3] N-ethyl-2-hydroxy-3-methylbenzamide (CID 28390825).[4] National Library of Medicine. [Link]
-
Salicylamide Mechanism: Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]
-
TRP Channel Protocols: Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. [Link]
-
Macrophage Assay Standards: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
-
Benzamide SAR: Leffingwell, J. C. (2010). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. [Link]
Sources
- 1. PubChemLite - N-ethyl-3-isopropyl-6-methylsalicylamide (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-ethyl-3-hydroxy-2-methylbutanamide | C7H15NO2 | CID 118317202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl- | C10H12BrNO2 | CID 38709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]
Technical Application Note: N-ethyl-2-hydroxy-3-methylbenzamide in Enzyme Inhibition Studies
Part 1: Introduction & Mechanistic Basis
Chemical Identity & Physicochemical Profile
N-ethyl-2-hydroxy-3-methylbenzamide (NEHMB) represents a distinct subclass of salicylamides , characterized by an ortho-hydroxyl group and a meta-methyl substitution on the benzamide scaffold. In drug development, this motif serves as a critical pharmacophore for investigating hydrogen-bond mediated binding in enzyme active sites.
Unlike its structural analog N,N-diethyl-3-methylbenzamide (DEET), which targets insect octopamine receptors, the 2-hydroxy (salicyl) moiety in NEHMB introduces a capability for bidentate chelation and proton transfer, making it a valuable probe for oxidoreductases and hydrolases , specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .
| Property | Specification | Relevance to Assay |
| Molecular Weight | 179.22 g/mol | Ideal for Fragment-Based Screening (<300 Da) |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; requires DMSO co-solvent |
| H-Bond Donors | 2 (Amide NH, Phenolic OH) | Critical for Active Site Anchoring |
| pKa (Phenol) | ~8.0 - 9.0 | Ionization state is pH-sensitive in standard assays |
Mechanism of Action: The Salicylamide Warhead
In enzyme inhibition studies, NEHMB functions primarily as a reversible, mixed-type inhibitor .
-
Structural Mimicry: The planar benzamide ring mimics the aromatic residues often found in enzyme substrates, while the N-ethyl group probes hydrophobic pockets (e.g., the acyl-binding pocket of AChE).
-
Phenolic Interaction: The ortho-hydroxyl group often engages in an intramolecular hydrogen bond with the amide carbonyl, locking the conformation. However, upon binding to an enzyme active site (like the catalytic triad of a serine protease or esterase), this bond can break to form high-affinity intermolecular interactions with serine or histidine residues.
Part 2: Experimental Protocols
Protocol 1: Stock Preparation & Solubilization
Rationale: Benzamides exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation, causing false negatives in optical assays.
Reagents:
-
NEHMB (Solid, >97% Purity)
-
DMSO (Anhydrous, HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Workflow:
-
Primary Stock (100 mM): Dissolve 17.9 mg of NEHMB in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.
-
QC Check: Inspect for turbidity. If cloudy, sonicate at 40°C for 5 minutes.
-
-
Working Stock (1 mM): Dilute the Primary Stock 1:100 into the Assay Buffer (not water) immediately prior to use.
-
Note: Final DMSO concentration in the assay must remain <1% (v/v) to prevent enzyme denaturation.
-
Protocol 2: Ellman’s Assay for Cholinesterase Inhibition
Rationale: This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh). The release of thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion (
Assay Conditions:
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Target conc: 0.05 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0 (Optimal for AChE activity).
Step-by-Step Procedure:
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Inhibitor Addition: Add 20 µL of NEHMB (varying concentrations: 0.1 µM – 100 µM) to test wells.
-
Control: Add 20 µL of 1% DMSO/Buffer vehicle.
-
Blank: Add 20 µL NEHMB + Buffer (No Enzyme).
-
-
Enzyme Incubation: Add 160 µL of Enzyme Solution. Incubate at 25°C for 15 minutes.
-
Mechanism: Allows NEHMB to reach binding equilibrium with the enzyme.
-
-
Reaction Initiation: Add 20 µL of Substrate/Chromogen Mix (ATCh + DTNB).
-
Kinetic Read: Immediately measure Absorbance at 412 nm every 30 seconds for 10 minutes.
Protocol 3: Kinetic Analysis (Mode of Inhibition)
Rationale: To determine if NEHMB competes with the substrate (Competitive) or binds to an allosteric site (Non-competitive/Mixed).
-
Matrix Design: Prepare a 4x4 matrix of varying [NEHMB] (0,
, 2x ) and varying [Substrate] (0.5x to 5x ). -
Data Processing: Calculate initial velocities (
) from the linear portion of the absorbance curves. -
Lineweaver-Burk Plot: Plot
(y-axis) vs. (x-axis).
Interpretation Guide:
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Likely for NEHMB if it binds the active site. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed: Lines intersect in the second quadrant.
Part 3: Data Visualization & Analysis
Assay Reaction Logic
The following diagram illustrates the chemical pathway utilized in the Ellman's Assay protocol described above.
Caption: Logical flow of the Ellman's Assay. NEHMB competes with Acetylthiocholine for the AChE active site, reducing Thiocholine production and subsequent color formation.
Inhibition Mechanism (Lineweaver-Burk Logic)
This diagram depicts the expected kinetic shifts for a salicylamide-type inhibitor.
Caption: Decision tree for interpreting Lineweaver-Burk plots. Salicylamides typically exhibit Competitive or Mixed inhibition depending on steric fit.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High [NEHMB] in aqueous buffer | Ensure DMSO < 1% final; warm stock to 37°C before dilution. |
| High Background | DTNB degradation | Prepare DTNB fresh; store in dark. Check buffer pH (must be < 8.5).[1] |
| Non-Linear Rates | Substrate depletion | Reduce enzyme concentration; measure |
| No Inhibition | Compound hydrolysis | Salicylamides can be unstable in highly alkaline pH. Keep pH ≤ 8.[1]0. |
References
-
PubChem. (n.d.). N-ethyl-2-hydroxy-3-methylbenzamide (Compound Summary). National Library of Medicine. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]
-
Krátký, M., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-ETHYL-3-METHYLBENZAMIDE [drugs.ncats.io]
- 3. N-Ethyl-3-methylbenzamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. N,N-ジエチル-3-メチルベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. oatext.com [oatext.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
protocol for scaling up N-ethyl-2-hydroxy-3-methylbenzamide synthesis
An Application Note on the Scalable Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide, a valuable benzamide derivative. The guide is designed for researchers, chemists, and process development professionals, offering a detailed examination of the underlying chemical principles, from laboratory-scale proof-of-concept to a robust scale-up procedure. Emphasis is placed on procedural safety, reaction optimization, and efficient purification. The synthesis is achieved via a two-step process involving the formation of an acyl chloride intermediate from 2-hydroxy-3-methylbenzoic acid using thionyl chloride, followed by amidation with ethylamine. This document provides detailed, step-by-step methodologies, critical process parameters, and safety protocols necessary for successful and safe implementation at an increased scale.
Introduction and Scientific Principles
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with broad applications in the pharmaceutical and materials science industries.[1][2] N-ethyl-2-hydroxy-3-methylbenzamide is a substituted benzamide whose structural motifs are of interest in chemical and pharmaceutical development. The reliable, efficient, and scalable production of such compounds is critical for advancing research and development efforts.
The most common and industrially viable method for preparing amides from carboxylic acids involves an initial "activation" step to enhance the electrophilicity of the carboxyl carbon.[3][4] The conversion of the carboxylic acid to an acyl chloride is a highly effective activation strategy.[5] This protocol utilizes thionyl chloride (SOCl₂) for this purpose, a reagent chosen for its high reactivity and the convenient, gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies product work-up.[3][6]
The subsequent reaction of the generated 2-hydroxy-3-methylbenzoyl chloride with ethylamine is a classic nucleophilic acyl substitution. A tertiary amine base, such as triethylamine, is incorporated to scavenge the hydrogen chloride (HCl) produced during the amidation, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
Reaction Mechanism
The overall synthesis proceeds in two distinct stages:
-
Acyl Chloride Formation: 2-hydroxy-3-methylbenzoic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the highly reactive 2-hydroxy-3-methylbenzoyl chloride.[3]
-
Amidation: The acyl chloride intermediate is then reacted with ethylamine in the presence of a non-nucleophilic base to yield the final product, N-ethyl-2-hydroxy-3-methylbenzamide.
Caption: Overall two-step synthesis mechanism.
Safety and Hazard Management
Thionyl Chloride (SOCl₂) is a highly toxic, corrosive, and water-reactive chemical. It reacts violently with water to release toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7][8] Inhalation can cause severe respiratory irritation and pulmonary edema, and contact can result in serious skin and eye burns.[9][10]
Mandatory Safety Precautions:
-
All operations involving thionyl chloride MUST be conducted in a certified, high-performance chemical fume hood.[9]
-
Personal Protective Equipment (PPE): A full set of PPE is required, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton).[6] An air-purifying respirator with acid gas cartridges should be readily available for any non-routine operations or in case of ventilation failure.[6]
-
Water-Free Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with atmospheric moisture.
-
Quenching and Waste Disposal: Unused thionyl chloride must be quenched slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). The reaction generates significant fumes and should be done in the back of the fume hood.
-
Spill Management: Spills should be absorbed with an inert material like sand or vermiculite. Do NOT use water or combustible materials.[7][8]
-
Gas Scrubbing: The HCl and SO₂ gases evolved during the reaction must be directed from the condenser outlet through tubing into a gas trap containing a sodium hydroxide solution to neutralize them.
Experimental Protocols
This section is divided into a laboratory-scale synthesis for initial validation and a detailed protocol for scaling up production.
Part 3.1: Laboratory-Scale Synthesis (10 g Scale)
This protocol is designed to verify the reaction conditions and product characteristics before committing to a larger scale.
Equipment:
-
250 mL two-neck round-bottom flask
-
Reflux condenser with gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice-water bath
-
Standard laboratory glassware for work-up
Protocol:
-
Acyl Chloride Formation:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-3-methylbenzoic acid (10.0 g, 65.7 mmol).
-
Add thionyl chloride (14.4 mL, 197.2 mmol, 3.0 equiv) and 2-3 drops of DMF.
-
Equip the flask with a reflux condenser connected to a gas scrubber.
-
Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (ensure the vacuum pump is protected by a cold trap and a base trap). The result is a crude oil or solid of 2-hydroxy-3-methylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in 100 mL of anhydrous dichloromethane (DCM) and cool the flask in an ice bath to 0 °C.
-
In a separate beaker, prepare a solution of ethylamine (70% in water, 8.5 mL, 98.6 mmol, 1.5 equiv) and triethylamine (13.7 mL, 98.6 mmol, 1.5 equiv) in 30 mL of DCM.
-
Transfer the ethylamine solution to a dropping funnel and add it dropwise to the stirred acyl chloride solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated sodium chloride (brine) solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization.[11] Dissolve the solid in a minimal amount of hot ethanol, then slowly add water until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.
-
Part 3.2: Scale-Up Synthesis Protocol (250 g Scale)
Scaling up requires careful attention to heat transfer, mixing, and reagent addition rates.
Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser (with gas outlet to a scrubber), and a pressure-equalizing addition funnel.
-
Circulating chiller/heater for temperature control of the reactor jacket.
-
Nutsche filter or large Büchner funnel for product isolation.
-
Vacuum oven for drying.
Protocol:
-
Reactor Setup and Inerting:
-
Assemble the reactor system, ensuring all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the synthesis.
-
-
Acyl Chloride Formation:
-
Charge the reactor with 2-hydroxy-3-methylbenzoic acid (250.0 g, 1.64 mol).
-
Add toluene (1.25 L) as the solvent, followed by DMF (5 mL). Toluene is preferred at this scale for its higher boiling point and ability to azeotropically remove traces of water.
-
Set the overhead stirrer to moderate agitation (e.g., 150-200 RPM).
-
Slowly add thionyl chloride (359 mL, 4.93 mol, 3.0 equiv) via the addition funnel over 60-90 minutes. Monitor the temperature probe; if a significant exotherm occurs, slow the addition rate.
-
Once the addition is complete, heat the reactor contents to reflux (jacket temperature ~115-120 °C) and maintain for 4-6 hours, or until in-process control (e.g., TLC or HPLC) confirms the disappearance of the starting material.
-
Cool the reactor to 50-60 °C and remove the excess thionyl chloride and toluene by vacuum distillation.
-
-
Amidation:
-
Once distillation is complete, break the vacuum with nitrogen. Add fresh, anhydrous toluene (2.5 L) to the crude acyl chloride in the reactor and stir to dissolve.
-
Cool the reactor jacket to -5 °C to bring the internal temperature of the reactor contents to 0-5 °C.
-
In a separate vessel, carefully prepare a solution of ethylamine (70% in water, 212 mL, 2.46 mol, 1.5 equiv) and triethylamine (343 mL, 2.46 mol, 1.5 equiv).
-
Add this solution to the reactor via the addition funnel at a controlled rate, ensuring the internal temperature does not exceed 15 °C. This addition may take 1-2 hours.
-
After addition is complete, turn off the jacket cooling and allow the mixture to slowly warm to room temperature. Stir for an additional 3-4 hours.
-
-
Work-up and Product Isolation:
-
Cool the reactor back down to 10-15 °C. Slowly and carefully quench the reaction by adding 1 L of water through the addition funnel.
-
Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 1 L) and then brine (1 x 1 L).
-
Concentrate the organic (toluene) layer under vacuum to approximately one-third of its original volume. The product should begin to crystallize.
-
Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake with a generous amount of cold hexanes to remove residual toluene and impurities.
-
Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Data Summary and Workflow
Table 1: Reagent and Yield Comparison
| Parameter | Laboratory Scale (10 g) | Scale-Up (250 g) |
| Starting Material | 2-hydroxy-3-methylbenzoic acid | 10.0 g (65.7 mmol) |
| Reagent 1 | Thionyl Chloride (SOCl₂) | 14.4 mL (3.0 equiv) |
| Reagent 2 | Ethylamine (70% aq.) | 8.5 mL (1.5 equiv) |
| Base | Triethylamine (Et₃N) | 13.7 mL (1.5 equiv) |
| Solvent | DCM / Toluene | ~130 mL / - |
| Typical Yield | 75-85% | 80-90% |
| Typical Purity (Post-Recrystallization) | >98% | >98% |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the scaled-up synthesis.
References
-
C. A. G. N. Montalbetti, V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005. [Link]
-
E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chem. Soc. Rev., vol. 38, no. 2, pp. 606-631, 2009. [Link]
-
International Labour Organization, "ICSC 1409 - THIONYL CHLORIDE," International Chemical Safety Cards. [Link]
-
LANXESS Corporation, "Safety Data Sheet: Thionyl chloride," August 15, 2015. [Link]
-
A. A. G. El-Fattah, "Synthesis of benzamides through direct condensation of carboxylic acids and amines," ResearchGate, 2018. [Link]
-
New Jersey Department of Health, "Hazard Summary: THIONYL CHLORIDE," Right to Know Hazardous Substance Fact Sheet, 2008. [Link]
- Vertex AI Search, "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Organic Process Research & Development, 2016.
-
Carl ROTH, "Safety Data Sheet: Thionyl chloride," Carl ROTH GmbH + Co. KG. [Link]
-
S. Agudo-Álvarez et al., "The amide group and its preparation methods by acid-amine coupling reactions: an overview," ResearchGate, 2021. [Link]
-
PubChem, "N-ethyl-2-hydroxy-3-methylbenzamide," National Center for Biotechnology Information. [Link]
-
A. F. M. M. Rahman et al., "Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination," J. Am. Chem. Soc., vol. 136, no. 9, pp. 3579-3582, 2014. [Link]
-
PrepChem, "Synthesis of N-hydroxy-N-methylbenzamide". [Link]
-
Cheméo, "Chemical Properties of N-Ethyl-N-methyl-benzamide". [Link]
-
University of Crete, "Synthesis and analysis of amides," Chemistry Education. [Link]
-
PubChem, "N-ethyl-3-hydroxy-2-methylbutanamide," National Center for Biotechnology Information. [Link]
-
Catrin, "Scientists introduce unprecedented and highly creative approach to amide synthesis," Palacký University Olomouc, 2023. [Link]
-
Organic Syntheses, "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis," Org. Synth., vol. 99, pp. 334-353, 2022. [Link]
-
Fisher Scientific, "Amide Synthesis". [Link]
-
PubChem, "N,N-Diethyl-3-hydroxymethylbenzamide," National Center for Biotechnology Information. [Link]
-
PubChem, "N,N-diethyl-m-toluamide," National Center for Biotechnology Information. [Link]
-
D. P. Thinh et al., "A new method for synthesis of N,N-diethyl-m-methylbenzamide," Revista Cubana de Química, vol. 32, no. 2, pp. 286-297, 2020. [Link]
-
D. P. Thinh et al., "A new method for synthesis of N,N-diethyl-m-methylbenzamide," SciELO Cuba, 2020. [Link]
-
S. S. Patel, N. P. Patel, "SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY," Semantic Scholar, 2020. [Link]
-
Organic Syntheses, "Ethylamine, N-methyl-," Org. Synth., vol. 41, p. 65, 1961. [Link]
-
Organic Chemistry Portal, "Amide synthesis by acylation". [Link]
- Google Patents, "Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed," CN101362707A.
-
MDPI, "N,N-Diethyl-3-methylbenzamide," Molbank, vol. 2022, no. 3, p. M1437, 2022. [Link]
- Google Patents, "Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic," US5910605A.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin [catrin.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. lanxess.com [lanxess.com]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving the yield of N-ethyl-2-hydroxy-3-methylbenzamide synthesis
Technical Support Center: Optimizing N-Ethyl-2-hydroxy-3-methylbenzamide Synthesis
Case ID: 3-Me-Sal-Amide-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The Synthetic Challenge
Synthesizing N-ethyl-2-hydroxy-3-methylbenzamide presents a dual challenge: steric hindrance and competing nucleophiles .
-
Steric Hindrance: The methyl group at the C3 position (ortho to the carboxyl) and the hydroxyl at C2 create a "blocked" environment, retarding nucleophilic attack at the carbonyl carbon.
-
Chemoselectivity: The free phenolic hydroxyl (-OH) at C2 is a competing nucleophile. Standard activation (e.g., Thionyl Chloride) often leads to polymerization (salicylides) or O-acylation unless the phenol is protected.
This guide prioritizes 1,1'-Carbonyldiimidazole (CDI) coupling as the primary solution due to its high selectivity for N-acylation over O-acylation in salicylic systems, avoiding the need for protection/deprotection steps.
Module 1: Recommended Protocol (CDI Coupling)
Methodology: One-pot activation using CDI followed by amine addition.[1] Why this works: CDI forms an acyl-imidazole intermediate.[1][2] The phenol may transiently react to form a carbamate, but the amine nucleophile preferentially attacks the carbonyl, expelling imidazole and CO₂, and thermodynamically favoring the amide bond.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Methylsalicylic acid | 1.0 | Substrate | Dry thoroughly before use. |
| CDI | 1.1 - 1.2 | Coupling Agent | Must be white/crystalline. Yellow = hydrolyzed/inactive. |
| Ethylamine (2.0M in THF) | 1.5 - 2.0 | Nucleophile | Use excess to compensate for volatility. |
| THF or DCM | Solvent | Medium | Anhydrous is critical. |
Step-by-Step Workflow
-
Activation: Dissolve 3-methylsalicylic acid in anhydrous THF (0.5 M concentration).
-
Addition: Add CDI (1.1 equiv) portion-wise at 0°C. Caution: CO₂ gas evolution will be vigorous.
-
Formation: Warm to Room Temperature (RT) and stir for 1 hour.
-
Checkpoint: Monitor by TLC. The starting acid spot should disappear.
-
-
Amidation: Cool back to 0°C. Add Ethylamine solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Add 1M HCl to quench excess amine and imidazole.
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned dark/black, and the yield is <20%."
Diagnosis: Phenol Oxidation. Root Cause: In basic conditions (excess amine/base) without inert atmosphere, the electron-rich phenol oxidizes to quinones/tars. Solution:
-
Strict Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Degas Solvents: Sparge THF with argon for 15 minutes before use.
-
Add Antioxidant: A trace amount (1 mol%) of sodium dithionite or ascorbic acid can be added during workup, but prevention via inert gas is superior.
Q2: "I see a major spot on TLC that isn't my product or starting material."
Diagnosis: O-Acylation or Cyclic Dimerization. Root Cause: The phenol attacked the activated acid (acyl imidazole) instead of the amine. Solution:
-
Order of Addition: Ensure the amine is added after the CO₂ evolution ceases (indicating full formation of the acyl imidazole).
-
Temperature Control: Keep the amine addition at 0°C. N-acylation is kinetically favored at lower temperatures; O-acylation often requires heat.
-
Switch Reagents: If CDI persists in giving O-acylated byproducts, switch to Boric Acid Catalysis (see Module 3), which coordinates the phenol and directs attack to the amide.
Q3: "The Ethylamine is volatile. How do I ensure stoichiometry?"
Diagnosis: Loss of Reagent. Root Cause: Ethylamine (bp 16.6°C) evaporates during the reaction, leaving unreacted active ester. Solution:
-
Use the Hydrochloride Salt: Use Ethylamine·HCl (solid) + 2.0 equiv of Diisopropylethylamine (DIPEA). This generates the free amine in situ.
-
Sealed Vessel: Perform the reaction in a sealed pressure tube or autoclave if using the free base solution.
Module 3: Advanced Optimization (Green Chemistry)
For scale-up or if CDI fails, use Boric Acid Catalyzed Amidation . This method utilizes the ortho-hydroxyl group to form a reactive acyloxyboron intermediate, specifically accelerating the reaction for salicylates while protecting the phenol.
Protocol:
-
Mix 3-methylsalicylic acid (1.0 equiv) and Ethylamine (excess, or as salt with base).
-
Add Boric Acid (10–20 mol%) .
-
Reflux in Toluene or Xylene with a Dean-Stark trap to remove water.
-
Mechanism: The boron forms a temporary cyclic intermediate with the phenol and carboxyl, activating the carbonyl specifically for amine attack.
Module 4: Visualization of Logic & Mechanism
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield failures in salicylamide synthesis.
Figure 2: CDI Activation Mechanism (Selectivity)
Caption: Pathway showing the preferential formation of the amide over the ester using CDI.
Module 5: Purification Strategy (Self-Validating System)
Because the product contains a phenolic proton (pKa ~10) and the starting material is a carboxylic acid (pKa ~3), you can use pH-controlled extraction to purify without chromatography.
Protocol:
-
Dissolve: Dissolve crude mixture in Ethyl Acetate.
-
Acid Wash: Wash with 1M HCl (removes unreacted amine and imidazole).
-
Bicarbonate Wash: Wash with sat. NaHCO₃ (pH ~8.5).
-
Logic: The starting Carboxylic Acid deprotonates and goes into the water layer.
-
Logic: The Phenolic Product (pKa ~10) remains protonated and stays in the organic layer.
-
-
Base Extraction (Optional Deep Clean): Extract organic layer with 1M NaOH. The product moves to water. Separate organic (impurities).[3][4] Acidify water layer to pH 2 and extract back into Ethyl Acetate.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6][7] Tetrahedron, 61(46), 10827-10852. Link
-
Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Search Result 1.15: Synthesis of N,N-diethyl-m-methylbenzamide (DEET) using CDI. SciELO. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N-ethyl-2-hydroxy-3-methylbenzamide
This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals encountering challenges in the purification of N-ethyl-2-hydroxy-3-methylbenzamide. Our focus is on delivering practical, field-proven solutions grounded in established chemical principles to help you achieve the desired purity and yield for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically fall into these categories:
-
Unreacted Starting Materials: Residual 2-hydroxy-3-methylbenzoic acid and ethylamine are frequent contaminants.
-
Reagent-Related Byproducts: If using coupling agents like DCC (dicyclohexylcarbodiimide), byproducts such as DCU (dicyclohexylurea) can be present.[1]
-
Side-Reaction Products: O-acylation of the phenolic hydroxyl group can occur, leading to an ester byproduct. Under harsh conditions, hydrolysis of the amide bond can revert the product to the starting carboxylic acid.[2][3]
-
Process-Related Impurities: Residual solvents from the reaction or work-up can be trapped in the product. Degradation can also lead to colored, chromophoric byproducts.[2]
Q2: What is the most effective initial strategy for purifying the crude product?
A2: For a solid crude product, recrystallization is the most powerful and efficient first-line purification technique.[4][5] It is excellent for removing small amounts of impurities and can often yield highly pure material without resorting to chromatography. If the crude product is an oil or heavily contaminated, a preliminary aqueous acid-base work-up followed by column chromatography is recommended.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][2] It allows you to visualize the separation of your desired product from starting materials and impurities. A good starting mobile phase for TLC analysis of benzamides is a mixture of hexanes and ethyl acetate.[2] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 for optimal separation on a silica gel column.
Q4: My final product shows a broad or depressed melting point. What does this indicate?
A4: A broad or depressed melting point is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a lower and wider melting range. Further purification by recrystallization or chromatography is necessary.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of N-ethyl-2-hydroxy-3-methylbenzamide.
Issue 1: Product Fails to Crystallize or "Oils Out"
My product appears as a persistent oil or fails to solidify from the recrystallization solvent upon cooling.
This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation or by conditions of supersaturation.[2]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Impurities | Purify a small sample via flash column chromatography to see if a solid can be obtained. If successful, this confirms that impurities are preventing crystallization. | Chromatography provides a higher degree of separation, removing the crystallization-inhibiting impurities that may co-exist with the product in a complex mixture.[6] |
| Supersaturation | The solution may be too concentrated. Try adding a small amount of additional recrystallization solvent. | An overly concentrated solution can increase viscosity and hinder the molecular alignment necessary for crystal formation. Slight dilution can alleviate this. |
| Lack of Nucleation Sites | 1. Scratch the inner wall of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of pure N-ethyl-2-hydroxy-3-methylbenzamide. | Scratching creates microscopic imperfections on the glass surface that act as nucleation points for crystal growth.[7] A seed crystal provides a pre-formed template of the desired crystal lattice.[7] |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate your solvent choice or attempt a two-solvent recrystallization. | An ideal recrystallization solvent dissolves the compound when hot but has poor solubility when cold, maximizing recovery.[8] |
Issue 2: Unreacted Starting Materials Remain in the Final Product
TLC or NMR analysis of my purified product still shows spots/peaks corresponding to 2-hydroxy-3-methylbenzoic acid or ethylamine.
This indicates either an incomplete reaction or, more commonly, an inefficient work-up procedure that failed to remove ionizable impurities.
Solutions
-
Implement a Rigorous Aqueous Work-up: Before recrystallization or chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and perform sequential washes in a separatory funnel.
-
To Remove 2-hydroxy-3-methylbenzoic acid: Wash with a dilute basic solution like 1M sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[2]
-
To Remove Ethylamine: Wash with a dilute acidic solution like 1M hydrochloric acid (HCl). The amine will be protonated to its water-soluble ammonium salt and be removed in the aqueous phase.[2]
-
-
Consider Ion Exchange Chromatography: For stubborn basic impurities like residual amines, strong cation exchange (SCX) columns can be highly effective. The protonated amine will bind to the column, allowing the neutral amide product to elute.[9]
Issue 3: Persistent Colored Impurities in the Final Product
My product has a persistent yellow or brown tint even after recrystallization.
This is often due to the formation of minor, highly conjugated byproducts or degradation products that are intensely colored.
Solutions
-
Activated Charcoal Treatment: During recrystallization, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before filtration.[2] Boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Causality: Activated charcoal has a high surface area with a network of pores that effectively trap large, flat, chromophoric molecules.
-
Warning: Use charcoal sparingly as it can also adsorb your desired product, leading to a loss of yield.[2]
-
-
Hot Filtration: Always perform a hot filtration after charcoal treatment to remove the charcoal and any other insoluble impurities.[7] Use fluted filter paper and a pre-warmed funnel to prevent premature crystallization.[10]
-
Column Chromatography: If color persists, column chromatography is the most effective method for separating these types of impurities.
Section 3: Key Purification Protocols
Protocol 1: Two-Solvent Recrystallization
This method is ideal when finding a single suitable solvent is difficult. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10]
-
Dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol, acetone).
-
While the solution is still hot, add the anti-solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent mixture.[10]
Protocol 2: Flash Column Chromatography
This protocol is for separating complex mixtures or purifying oils.
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. A good system (e.g., 7:3 Hexanes:Ethyl Acetate) should give your product an Rf of ~0.3.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica). Load this onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[2]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Section 4: Visualized Workflows and Data
Diagram 1: General Purification Workflow
Caption: A logical decision tree for addressing failed crystallization attempts.
References
- BenchChem (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem (2025). Strategies to reduce impurities in benzamide synthesis.
- Biotage (2023). How should I purify a complex, polar, amide reaction mixture?
- PubMed (2012).
- Reddit (2020).
- SIELC Technologies (2018). Separation of Benzamide on Newcrom R1 HPLC column.
- ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- BenchChem (2025). Common impurities in N,3-dihydroxybenzamide synthesis and their removal.
- ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate (2020).
- MIT OpenCourseWare.
- BenchChem (2025). "N-(2-aminoethyl)
- Ain Shams University (2021). Experimental No. (4)
- University of California, Irvine.
- Rowan College at Burlington County.
- ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
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- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Reaction Conditions for N-ethyl-2-hydroxy-3-methylbenzamide
Welcome to the technical support center for the synthesis and optimization of N-ethyl-2-hydroxy-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar sterically hindered benzamides. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to ensure your success.
The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide, while seemingly straightforward, presents unique challenges due to the steric hindrance imposed by the ortho-methyl group and the presence of a reactive phenolic hydroxyl group. This guide provides a comprehensive framework for navigating these challenges to achieve high yields and purity.
Section 1: Reaction Pathway Overview
The primary and most common method for synthesizing N-ethyl-2-hydroxy-3-methylbenzamide is through the amide coupling of 2-hydroxy-3-methylbenzoic acid with ethylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The direct reaction between the acid and amine is generally not feasible as it results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[1]
Caption: General schematic for the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Formation
-
Q: My reaction shows low to no conversion of the starting carboxylic acid, even after extended reaction times. What are the likely causes and how can I fix this?
A: This is a classic issue, often stemming from inefficient activation of the sterically hindered carboxylic acid. Let's break down the potential causes:
-
Ineffective Coupling Reagent: The steric hindrance from the ortho-methyl group can slow the rate of reaction with some coupling reagents. While standard carbodiimides like DCC or EDC are common starting points, more potent activators may be required.[1][2] Uronium/aminium salts like HATU or HBTU are often more effective in these challenging cases as they generate highly reactive OAt/OBt active esters.[3]
-
Insufficient Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It prevents the protonation of the ethylamine, ensuring it remains a competent nucleophile.[2] Ensure you are using at least 2-3 equivalents, especially when using the hydrochloride salt of your amine or coupling reagent.
-
Low Reaction Temperature: Some sterically demanding couplings require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider gently heating it to 40-50°C. Monitor by TLC to avoid decomposition.[4]
-
Poor Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Using an old or improperly stored bottle can lead to complete reaction failure. Always use fresh, high-quality reagents and anhydrous solvents.[4]
Coupling Reagent Class Typical Conditions Notes for Hindered Systems EDC / HOBt Carbodiimide 1.1-1.5 eq. EDC, 1.1 eq. HOBt, DIPEA, DCM/DMF, 0°C to RT A good starting point. HOBt is critical to form the active ester and minimize side reactions.[5] HATU / DIPEA Uronium Salt 1.1 eq. HATU, 2-3 eq. DIPEA, DMF, RT Highly effective for hindered acids and amines due to the formation of a highly reactive intermediate.[3][6] SOCl₂ / Pyridine Acid Chloride 1.2-2.0 eq. SOCl₂, DCM/Toluene, Reflux, then add amine A robust, classical method. The intermediate acyl chloride is highly reactive but may require higher temperatures to form.[7][8] -
Problem 2: Significant Byproduct Formation
-
Q: My TLC/LC-MS shows multiple spots, and the yield of my desired product is compromised. What are the common side reactions and how can I minimize them?
A: Byproduct formation is often a result of competing reaction pathways. The key is to optimize conditions to favor the desired amidation.
-
O-Acylation of the Phenol: The phenolic hydroxyl group is also nucleophilic and can be acylated by the activated carboxylic acid intermediate, leading to the formation of an ester dimer or polymer-like byproducts. This is less likely than N-acylation but can occur under strongly basic conditions or with highly reactive intermediates.
-
Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help. These additives form an intermediate active ester that is more selective for the amine over the phenol. Also, avoid excessively strong, non-hindered bases.
-
-
N,N'-Dicyclohexylurea (DCU) Precipitation (with DCC): If using dicyclohexylcarbodiimide (DCC), the urea byproduct is often insoluble and can trap the product, making purification difficult.
-
Solution: Switch to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with a simple aqueous wash.[3]
-
-
Epimerization (if chiral centers are present): While not an issue for this specific molecule, it's a critical consideration in medicinal chemistry. Over-activation or prolonged exposure to base can cause epimerization of α-chiral centers.
-
Solution: Additives like HOBt are known to suppress racemization.
-
-
Caption: Competing reaction pathways in the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide.
Problem 3: Difficulty in Product Purification
-
Q: My crude product appears oily or is difficult to crystallize. What are the best strategies for isolating a pure, solid product?
A: Purification can be challenging, especially if side reactions have occurred. A systematic approach is best.
-
Aqueous Workup: First, ensure all water-soluble impurities (e.g., EDC-urea, excess base, salts) are removed. Perform a standard liquid-liquid extraction. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove basic impurities, then a weak base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[9][10] The key is finding the right solvent or solvent system. The ideal solvent should dissolve your compound well when hot but poorly when cold.[9]
-
Screening Solvents: Test small amounts of your crude product in solvents like ethanol, isopropanol, ethyl acetate, toluene, and heptane/ethyl acetate mixtures.
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
-
Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to your product, column chromatography is necessary.[9][11]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until your product has an Rf value of approximately 0.3.[9]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which coupling reagent is definitively best for this synthesis?
-
A: While there's no single "best" reagent for all scenarios, HATU is an excellent and highly reliable choice for sterically hindered substrates like this one, often providing superior yields and faster reaction times compared to carbodiimide-based methods.[3][6] However, for cost-effectiveness on a larger scale, optimizing an EDC/HOBt protocol is a very practical approach.
-
-
Q: How critical is the choice of solvent?
-
A: Very critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred as they effectively dissolve the reactants and intermediates.[2][5] Dichloromethane (DCM) is also a common choice, particularly for EDC-based couplings. Ensure the solvent is anhydrous to prevent hydrolysis of the coupling reagent and activated intermediates.
-
-
Q: What is the best way to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the quickest and most common method. Spot the reaction mixture alongside your starting carboxylic acid. The disappearance of the starting acid and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, HPLC or LC-MS can be used.[6]
-
-
Q: Can I use 2-hydroxy-3-methylbenzoyl chloride as a starting material?
-
A: Yes, this is a very effective, albeit two-step, alternative. You would first convert the carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][7] The isolated acyl chloride is then reacted with ethylamine, usually in the presence of a base like pyridine or triethylamine, to form the amide. This method often gives very high yields due to the high reactivity of the acyl chloride.
-
Section 4: Optimized Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU
This protocol is designed for high yield and is particularly effective for small-scale synthesis where reagent cost is less of a concern.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-3-methylbenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 5-10 minutes at room temperature. The solution may change color.
-
Amine Addition: Add ethylamine (1.2 eq., can be added as a solution in THF or as the hydrochloride salt, adjusting DIPEA accordingly) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting acid by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization (e.g., from an ethyl acetate/heptane mixture) or by silica gel column chromatography.
Protocol B: Cost-Effective Synthesis via Acid Chloride
This classic two-step protocol is robust and suitable for larger-scale preparations.
-
Acid Chloride Formation:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 2-hydroxy-3-methylbenzoic acid (1.0 eq.) in toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure to yield the crude 2-hydroxy-3-methylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Follow steps 6-8 from Protocol A for workup, isolation, and purification.
-
Section 5: Data Summary
| Parameter | Protocol A (HATU) | Protocol B (Acid Chloride) |
| Key Reagents | 2-hydroxy-3-methylbenzoic acid, HATU, DIPEA, Ethylamine | 2-hydroxy-3-methylbenzoic acid, SOCl₂, Ethylamine, TEA |
| Solvent | DMF | Toluene, then DCM |
| Temperature | Room Temperature | Reflux, then 0°C to RT |
| Reaction Time | 2-4 hours | 3-5 hours (total) |
| Typical Yield | 85-95% | 80-90% |
| Key Advantage | High efficiency, mild conditions, one-pot | Cost-effective for scale-up, highly reactive intermediate |
Section 6: Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues during the optimization process.
Caption: A decision-making workflow for optimizing the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide.
References
- Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Publishing.
- Technical Support Center: Optimizing N-Methyl
-
Synthesis of functionalized benzo[12][13]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. PMC.
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Choosing amide coupling agent. Reddit.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Synthesis and characterization of some N-substituted amides of salicylic acid.
- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Iraqi Journal of Pharmaceutical Sciences.
- Purification of Organic Compounds: from Crude Product to Purity. University of Mauritius.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Amide Synthesis. Fisher Scientific.
- Amides Preparation and Reactions Summary. Chemistry Steps.
- Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Lab Reporter [fishersci.it]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11434F [pubs.rsc.org]
- 13. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of N-ethyl-2-hydroxy-3-methylbenzamide during synthesis
Welcome to the Technical Support Center for the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
Introduction: Understanding the Molecule and Its Challenges
N-ethyl-2-hydroxy-3-methylbenzamide is a substituted salicylamide, a class of compounds with known biological activities. Its synthesis, while seemingly straightforward, presents several challenges primarily due to the electronic and steric effects of its substituents. The presence of a phenolic hydroxyl group, an ortho-methyl group, and the amide linkage creates a delicate balance of reactivity that must be carefully managed to prevent decomposition and side reactions.
This guide will walk you through the key aspects of the synthesis, from choosing the right methodology to identifying and mitigating potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-ethyl-2-hydroxy-3-methylbenzamide?
A1: The two most common and effective methods are:
-
Coupling Agent-Mediated Amidation: This is often the preferred method as it can be performed under milder conditions, which is crucial for a sensitive molecule like this. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid (2-hydroxy-3-methylbenzoic acid) for reaction with ethylamine.[1]
-
Schotten-Baumann Reaction: This method involves the reaction of the corresponding acyl chloride (2-hydroxy-3-methylbenzoyl chloride) with ethylamine under basic conditions. While effective, the preparation of the acyl chloride from the carboxylic acid can sometimes lead to side reactions if not handled carefully.
Q2: What is the most likely decomposition pathway for N-ethyl-2-hydroxy-3-methylbenzamide during synthesis?
A2: The primary decomposition pathway is the hydrolysis of the amide bond , which can occur under both acidic and basic conditions, to yield 2-hydroxy-3-methylbenzoic acid and ethylamine. The rate of hydrolysis can be influenced by temperature and the pH of the reaction and workup steps.
Q3: How does the ortho-methyl group affect the synthesis?
A3: The ortho-methyl group introduces steric hindrance around the carboxylic acid functionality. This can slow down the rate of the desired amidation reaction. This "ortho effect" may necessitate longer reaction times, higher temperatures, or the use of more potent coupling agents to achieve a good yield.
Q4: Can the phenolic hydroxyl group interfere with the reaction?
A4: Yes, the phenolic hydroxyl group is nucleophilic and can compete with the amine during the acylation step, leading to the formation of an O-acylated byproduct (an ester). This is a significant side reaction that needs to be controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-ethyl-2-hydroxy-3-methylbenzamide and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Decomposition of Starting Material: 2-hydroxy-3-methylbenzoic acid may undergo decarboxylation at high temperatures.[2][3] 2. Ineffective Coupling Agent: The chosen coupling agent may not be sufficiently reactive to overcome the steric hindrance from the ortho-methyl group. 3. Hydrolysis of Acyl Chloride: In the Schotten-Baumann reaction, the acyl chloride intermediate is sensitive to moisture. | 1. Maintain a controlled reaction temperature, preferably at or below room temperature. 2. Consider using a more powerful coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of a Significant Amount of 2-hydroxy-3-methylbenzoic Acid in the Product | 1. Incomplete Reaction: The amidation reaction did not go to completion. 2. Hydrolysis of the Product: The amide bond hydrolyzed during the reaction or workup. | 1. Increase the reaction time or consider a more efficient coupling agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. Wash with a dilute solution of sodium bicarbonate to remove unreacted carboxylic acid. |
| Formation of an O-acylated Byproduct (Ester) | The phenolic hydroxyl group reacted with the activated carboxylic acid. | 1. Control of Reaction Conditions: Perform the reaction at a lower temperature to favor N-acylation over O-acylation.[4][5] 2. Protecting Group Strategy: Temporarily protect the phenolic hydroxyl group as an ether or a silyl ether before the amidation step. The protecting group can be removed after the amide bond is formed. |
| Difficulty in Product Purification | 1. Co-precipitation of Byproducts: Byproducts such as dicyclohexylurea (DCU) from DCC coupling can be difficult to remove. 2. Oily Product: The product may not crystallize easily due to impurities. | 1. For DCC coupling, filter the reaction mixture before workup to remove the bulk of the DCU. Further purification can be achieved by column chromatography.[1] 2. Purify the crude product by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point. Recrystallization from a suitable solvent can also be attempted. |
Experimental Protocols
Protocol 1: Coupling Agent-Mediated Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
This protocol utilizes EDC as a coupling agent, which is generally easier to handle and remove than DCC.
Materials:
-
2-hydroxy-3-methylbenzoic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt with a base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 15-20 minutes.
-
Slowly add ethylamine (1.2 eq) to the reaction mixture. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Schotten-Baumann Synthesis of N-ethyl-2-hydroxy-3-methylbenzamide
This protocol involves the in-situ formation of the acyl chloride followed by reaction with ethylamine.
Materials:
-
2-hydroxy-3-methylbenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ethylamine
-
Aqueous sodium hydroxide (10%)
-
Hydrochloric acid (1M)
Procedure:
-
In a fume hood, suspend 2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature. The mixture will likely become a clear solution as the acyl chloride forms. Stir for 1-2 hours.
-
In a separate flask, prepare a solution of ethylamine (2.0 eq) in 10% aqueous sodium hydroxide.
-
Cool the ethylamine solution in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution to the cooled ethylamine solution with vigorous stirring.
-
Continue stirring vigorously for 30-60 minutes. A precipitate of the product should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-ethyl-2-hydroxy-3-methylbenzamide.
Mechanistic Insights and Visualization
Decomposition Pathway: Amide Hydrolysis
The primary decomposition route for N-ethyl-2-hydroxy-3-methylbenzamide is hydrolysis of the amide bond. This can be catalyzed by both acid and base.
Caption: General mechanism of acid or base-catalyzed amide hydrolysis.
Side Reaction: O-Acylation vs. N-Acylation
The phenolic hydroxyl group can compete with the ethylamine for the activated carboxylic acid, leading to the formation of an ester byproduct.
Caption: Competing N-acylation and O-acylation pathways.
Analytical Methods for Monitoring Synthesis
To ensure the success of your synthesis and the purity of your product, it is essential to monitor the reaction and characterize the final compound.
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | - Monitor the consumption of starting materials. - Detect the formation of the product and byproducts. | The product should have a different Rf value than the starting materials. New spots may indicate byproduct formation. |
| High-Performance Liquid Chromatography (HPLC) | - Quantify the purity of the final product. - Separate and identify impurities. | A major peak corresponding to the desired product. Smaller peaks indicate impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | - Confirm the structure of the final product. - Identify the presence of impurities. | Characteristic peaks for the ethyl group, aromatic protons, methyl group, and amide N-H proton. The absence of a carboxylic acid proton signal confirms amide formation. |
| Mass Spectrometry (MS) | - Determine the molecular weight of the product. | A molecular ion peak corresponding to the calculated mass of N-ethyl-2-hydroxy-3-methylbenzamide (C₁₀H₁₃NO₂). |
| Infrared (IR) Spectroscopy | - Confirm the presence of key functional groups. | Characteristic absorptions for the O-H (hydroxyl), N-H (amide), and C=O (amide) functional groups. |
Conclusion
The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide requires careful consideration of reaction conditions to mitigate potential decomposition and side reactions. By understanding the underlying chemical principles, such as the ortho effect and the reactivity of the phenolic hydroxyl group, researchers can optimize their synthetic strategy to achieve high yields of the desired product. This guide provides a comprehensive resource to navigate the challenges of this synthesis and serves as a valuable tool for troubleshooting and process optimization.
References
-
Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. (2021). The Journal of Physical Chemistry A. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). Europe PMC. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. (n.d.). ResearchGate. [Link]
-
Difference Between O Acylation and N Acylation. (2020). Pediaa.Com. [Link]
Sources
optimizing storage conditions for N-ethyl-2-hydroxy-3-methylbenzamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for optimizing the storage conditions of N-ethyl-2-hydroxy-3-methylbenzamide. By understanding the chemical nature of this compound and the factors that can influence its stability, you can ensure the integrity of your samples and the reliability of your experimental results.
I. Understanding the Stability of N-ethyl-2-hydroxy-3-methylbenzamide: A Proactive Approach
N-ethyl-2-hydroxy-3-methylbenzamide is a molecule possessing three key functional groups that dictate its stability profile: a secondary amide, a phenolic hydroxyl group, and a substituted aromatic ring. Each of these moieties is susceptible to specific degradation pathways. A proactive approach to storage involves mitigating the environmental factors that can trigger these degradation reactions.
-
Amide Hydrolysis: The ethylamide group can undergo hydrolysis, breaking the amide bond to form 2-hydroxy-3-methylbenzoic acid and ethylamine. This reaction can be catalyzed by both acidic and basic conditions.
-
Phenol Oxidation and pH Sensitivity: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. Furthermore, phenolic compounds are often unstable in alkaline (high pH) conditions, which can lead to decomposition.[1][2][3][4][5]
-
Aromatic Ring Substitution: While the methyl group on the aromatic ring is relatively stable, the overall electronic nature of the substituted ring can influence the reactivity of the other functional groups.
The interplay of these factors necessitates careful control of the storage environment to prevent degradation and the formation of impurities.
II. Frequently Asked Questions (FAQs) on Storage Conditions
This section addresses common questions regarding the optimal storage of N-ethyl-2-hydroxy-3-methylbenzamide.
Q1: What are the ideal short-term and long-term storage temperatures for N-ethyl-2-hydroxy-3-methylbenzamide?
A1: For optimal stability, the following temperature guidelines are recommended:
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (days to weeks) | 2-8°C (refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Long-term (months to years) | -20°C or lower (frozen) | Significantly slows down most chemical degradation pathways, ensuring the long-term integrity of the compound. |
Note: Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical state of the compound. Aliquoting the compound into smaller, single-use vials is highly recommended for long-term storage.
Q2: How critical is it to protect N-ethyl-2-hydroxy-3-methylbenzamide from light?
A2: Due to the presence of the phenolic hydroxyl group and the aromatic ring, N-ethyl-2-hydroxy-3-methylbenzamide is potentially susceptible to photodegradation. Exposure to light, especially UV light, can initiate oxidative reactions.[6]
Recommendation: Always store the compound in amber or opaque containers to protect it from light. When handling the compound, work in a subdued light environment or use amber-colored labware.
Q3: Is N-ethyl-2-hydroxy-3-methylbenzamide sensitive to humidity? What precautions should I take?
Precautions:
-
Store the compound in a tightly sealed container.
-
Consider storing the container within a desiccator containing a suitable drying agent (e.g., silica gel) to maintain a low-humidity environment.[8]
-
When weighing and handling the compound, do so in a low-humidity environment, such as a glove box or a room with controlled humidity, if possible.[9][10][11]
Q4: What is the recommended pH range for storing solutions of N-ethyl-2-hydroxy-3-methylbenzamide?
A4: Given the instability of phenolic compounds at high pH and the potential for acid- or base-catalyzed amide hydrolysis, a slightly acidic to neutral pH range is recommended for solutions.[1][2][3][4][5][12]
Recommendation: If preparing a stock solution, use a buffer system to maintain a pH between 5 and 7. Avoid strongly acidic or alkaline conditions.
III. Troubleshooting Guide: Identifying and Resolving Storage-Related Issues
This guide will help you troubleshoot common problems that may arise from suboptimal storage of N-ethyl-2-hydroxy-3-methylbenzamide.
Problem 1: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze the purity of your sample using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[13]
-
Compare to a New Batch: If possible, compare the analytical profile of your stored sample to a freshly opened or newly purchased batch.
-
Review Storage History: Carefully review the storage conditions (temperature, light exposure, humidity control) of the problematic batch.
-
Forced Degradation Study (Advanced): To identify potential degradation products, you can perform a forced degradation study by exposing small aliquots of the compound to stress conditions (e.g., high temperature, strong acid/base, UV light, oxidizing agent) and analyzing the resulting mixtures by HPLC or LC-MS.[14][15]
-
Problem 2: Change in Physical Appearance (e.g., color change, clumping)
-
Possible Cause:
-
Color Change (e.g., yellowing or browning): This often indicates oxidation of the phenolic hydroxyl group.
-
Clumping or Caking: This suggests moisture absorption by a hygroscopic compound.[7]
-
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes from the initial appearance of the compound.
-
Moisture Analysis: If clumping is observed, consider performing a Karl Fischer titration to determine the water content.
-
Purity Analysis: As with loss of potency, analyze the purity of the sample to determine if the physical change is accompanied by chemical degradation.
-
IV. Experimental Protocols for Purity Assessment
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general HPLC method that can be adapted to assess the purity of N-ethyl-2-hydroxy-3-methylbenzamide.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A starting gradient of 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes may be a good starting point. The gradient should be optimized based on the separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of N-ethyl-2-hydroxy-3-methylbenzamide (a wavelength scan should be performed to find the absorbance maximum).
-
Injection Volume: 10-20 µL
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
V. Visualizing Degradation Pathways and Troubleshooting Logic
Diagram 1: Potential Degradation Pathways
Caption: A logical workflow for troubleshooting issues with N-ethyl-2-hydroxy-3-methylbenzamide.
VI. References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Sato, Y., Itagaki, S., Kurokawa, T., Ogura, J., Kobayashi, M., Hirano, T., & Iseki, K. (2011). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Bioscience, Biotechnology, and Biochemistry, 75(6), 1167-1172. [Link]
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.[Link]
-
Chen, Z., Wang, L., Wang, C., Li, Y., & Xu, Z. (2020). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 40(suppl 2), 525-533. [Link]
-
Crayford, J. V., & Hutson, D. H. (1980). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 10(6), 355-364. [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]
-
Centers for Disease Control and Prevention. (n.d.). N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. [Link]
-
ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]
-
Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?[Link]
-
MDPI. (2022, June 25). N,N-diethyl-3-methylbenzamide. [Link]
-
Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?[Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). International Journal of Pharmaceutical Research, 14(1). [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products. [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. [Link]
-
ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
-
PubChemLite. (n.d.). N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2). [Link]
-
ResearchGate. (n.d.). shows those in the amide hydrolysis. Again, the n = 3 central parts are...[Link]
-
PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
-
Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Magnetic Resonance in Chemistry. [Link]
-
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Impact of the Relative Humidity on the Performance Stability of Anion Exchange Membrane Fuel Cells Studied by Ion Chromatography. (n.d.). Journal of The Electrochemical Society. [Link]
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?[Link]
-
SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025, May 15). Photostability Study of Biopharmaceutical Products. [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15). Asian Journal of Chemistry, 26(4), 1100-1102. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link]
-
ResearchGate. (n.d.). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
-
National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxy-2-methylbutanamide | C7H15NO2 | CID 118317202. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. alliedacademies.org [alliedacademies.org]
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- 10. reddit.com [reddit.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. biomedres.us [biomedres.us]
- 15. ema.europa.eu [ema.europa.eu]
strategies for enhancing the stability of N-ethyl-2-hydroxy-3-methylbenzamide solutions
Technical Support Center: N-ethyl-2-hydroxy-3-methylbenzamide (NEHMB) Stability Guide
Executive Summary: The Chemical Nature of Instability
N-ethyl-2-hydroxy-3-methylbenzamide (NEHMB) is a substituted salicylamide derivative. Its stability profile is governed by two competing functional groups: the phenolic hydroxyl group (position 2) and the secondary amide linkage .[1]
-
The Phenolic Paradox: The 2-hydroxy group provides intramolecular hydrogen bonding that stabilizes the amide bond against hydrolysis.[1] However, it simultaneously makes the molecule highly susceptible to oxidative degradation (forming quinoid species), especially under basic conditions or light exposure.[1]
-
The Solubility Challenge: The 3-methyl and N-ethyl groups increase lipophilicity, making aqueous solubility poor and precipitation a common risk during storage.
This guide provides field-proven strategies to mitigate these specific failure modes.
Troubleshooting & FAQs: Direct Solutions
Q1: My clear NEHMB solution has developed a faint pink or brown tint. Is it still usable?
Diagnosis: Oxidative Degradation. The phenolic moiety at position 2 has oxidized to form quinone-like intermediates.[1] This is a "chromophore-generating" reaction, meaning even trace degradation (<<1%) can cause visible color change.[1]
-
Immediate Action: If the application is analytical (HPLC/MS), the solution is compromised.[1] Discard. If for biological screening, the quinones may be cytotoxic.[1]
-
Root Cause: Exposure to atmospheric oxygen, likely catalyzed by trace metal ions or basic pH.[1]
-
Prevention:
Q2: I see fine needle-like precipitates after storing the solution at 4°C.
Diagnosis: Thermal Shock / Solubility Limit Breach. NEHMB is lipophilic. Lowering the temperature reduces the kinetic energy available to keep the hydrophobic ethyl/methyl groups solvated, causing "crash out."[1]
-
Immediate Action: Sonicate at room temperature (25°C) for 10 minutes. If redissolved, the compound is chemically intact.[1]
-
Prevention:
-
Cosolvent Strategy: Do not use 100% aqueous buffers. Use a "Keep-Wet" system: 10% DMSO / 40% PEG-400 / 50% Water .[1]
-
Avoid "Freeze-Thaw": Aliquot stocks into single-use vials.
-
Q3: Can I autoclave NEHMB solutions for sterilization?
Diagnosis: Hydrolytic Risk. While the intramolecular H-bond protects the amide, 121°C steam will accelerate hydrolysis, cleaving the molecule into 3-methylsalicylic acid and ethylamine .[1]
-
Recommendation: Do NOT autoclave. Use 0.22 µm PVDF or PTFE syringe filters for sterilization.[1]
Experimental Protocols: Stability Enhancement
Protocol A: Preparation of an Oxidation-Resistant Stock Solution (10 mM)
Target: Prevent "Pink-Tint" Oxidation[1]
| Component | Role | Concentration |
| DMSO (Anhydrous) | Primary Solvent | 100% (Initial dissolution) |
| Argon Gas | Inert Atmosphere | N/A |
| Amber Glass Vial | Photoprotection | N/A |
Step-by-Step:
-
Weighing: Weigh NEHMB into an amber glass vial (protects from UV-induced radical formation).[1]
-
Purging: Gently blow a stream of Argon gas into the empty vial for 30 seconds to displace oxygen.
-
Dissolution: Add anhydrous DMSO. Cap immediately.
-
Mixing: Vortex until dissolved.
-
Storage: Store at -20°C. Shelf life: 6 months.
Protocol B: Aqueous Formulation for Biological Assays
Target: Prevent Precipitation in Media[1]
| Component | Role | Final Concentration |
| NEHMB | Active | 100 µM |
| Ethanol | Cosolvent (Volatile) | 1% |
| Tween 80 | Surfactant | 0.05% |
| PBS (pH 7.4) | Buffer | Balance |
Step-by-Step:
-
Dissolve NEHMB in pure Ethanol (100x stock).
-
Prepare PBS containing 0.05% Tween 80.[1]
-
Critical Step: Add the Ethanol stock dropwise into the vortexing PBS/Tween solution.[1] Rapid addition causes local precipitation.[1]
Visualizing the Instability Mechanisms
The following diagram details the two primary degradation pathways you must control: Oxidation (Phenol-driven) and Hydrolysis (Amide-driven).[1]
Caption: Figure 1. Dual degradation pathways of NEHMB. Pathway A (Red) causes color change; Pathway B (Yellow) causes loss of potency and precipitation.[1]
Decision Matrix: Selecting the Right Solvent
Use this flowchart to select the optimal solvent system based on your experimental constraints.
Caption: Figure 2. Solvent selection decision tree to balance solubility and biocompatibility.
References
-
PubChem. (2025).[1] N-ethyl-2-hydroxy-3-methylbenzamide Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
MDPI. (2022).[1] Synthesis and Stability of N,N-Diethyl-3-methylbenzamide (DEET Analogues). Molecules Journal. [Link][1]
Sources
Validation & Comparative
A Comparative Guide to N-ethyl-2-hydroxy-3-methylbenzamide and Other Benzamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of N-ethyl-2-hydroxy-3-methylbenzamide, a specific salicylamide derivative, with other notable benzamides relevant to drug development. We will explore the structural nuances, physicochemical properties, and pharmacological activities that differentiate these compounds, supported by experimental data and established methodologies.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their versatility allows for fine-tuning of pharmacological activity, leading to drugs with applications ranging from antipsychotics and antidepressants to anti-inflammatory and antimicrobial agents.[1][2][3] A key area of interest for substituted benzamides is their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of schizophrenia and depression.[3][4][5]
This guide focuses on N-ethyl-2-hydroxy-3-methylbenzamide, a member of the salicylamide subclass (characterized by a hydroxyl group ortho to the amide). We will compare its projected properties and activities against two well-established atypical antipsychotic benzamides: Amisulpride and Sulpiride . This comparison aims to illuminate the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.
Physicochemical Properties: The Foundation of Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its physicochemical properties. The table below compares key predicted and known values for N-ethyl-2-hydroxy-3-methylbenzamide and our selected comparators.
Table 1: Comparison of Physicochemical Properties
| Property | N-ethyl-2-hydroxy-3-methylbenzamide | Amisulpride | Sulpiride |
| Molecular Formula | C10H13NO2[6] | C17H27N3O4S[7] | C15H23N3O4S |
| Molecular Weight ( g/mol ) | 179.22[6] | 369.5[7] | 341.43 |
| XlogP (Predicted) | 3.0[6] | 2.7 | 1.6 |
| Solubility | Insoluble in water (predicted) | Practically insoluble in water[8][9] | Sparingly soluble |
| Protein Binding | --- | ~17% | <40%[10][11] |
Note: Some values for the target compound are based on computational predictions due to limited public data.
The predicted high XlogP value for N-ethyl-2-hydroxy-3-methylbenzamide suggests significant lipophilicity.[6] Lipophilicity is a critical parameter; while it can enhance membrane permeability and blood-brain barrier penetration, excessively high values can lead to non-specific binding and reduced solubility.[12][13] In contrast, Amisulpride and Sulpiride exhibit lower lipophilicity, which is consistent with their clinical profiles.[8][10][11]
Pharmacological Profile: Targeting the Dopamine D2 Receptor
Substituted benzamides are renowned for their activity as dopamine D2 receptor antagonists.[4][14][15] This antagonism is the primary mechanism behind their antipsychotic effects.[16] At lower doses, some benzamides like Amisulpride and Sulpiride can preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to their efficacy against the negative symptoms of schizophrenia and depression.[3][5] At higher doses, they block postsynaptic receptors, controlling positive symptoms like hallucinations and delusions.[5]
Structure-Activity Relationship (SAR) Insights:
-
Salicylamide Moiety (2-hydroxy group): The presence of the 2-hydroxy group in N-ethyl-2-hydroxy-3-methylbenzamide is crucial. This group can form an intramolecular hydrogen bond with the amide carbonyl, which helps to lock the side chain in a specific conformation. This conformational rigidity is often associated with high affinity for the D2 receptor.[15]
-
N-ethyl Side Chain: The nature of the N-alkyl substituent significantly influences receptor affinity. The N-ethylpyrrolidinyl side chain in Sulpiride and Amisulpride is a classic feature of potent D2 antagonists.[15][17] The simple N-ethyl group in our target compound is more fundamental and its impact on selectivity and potency would require experimental validation.
-
Aromatic Substitution (3-methyl group): Substitutions on the benzamide ring dictate potency and selectivity.[14][17] The 3-methyl group on our target compound is an electron-donating group which can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.[18][19]
Table 2: Comparative Dopamine Receptor Affinity
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Selectivity |
| N-ethyl-2-hydroxy-3-methylbenzamide | To be determined | To be determined | To be determined |
| Amisulpride | 2.8 - 27 | 3.2 - 3.6 | D2/D3 selective[4] |
| Sulpiride | 181 | 17.5 | D3 > D2[4] |
The data clearly shows that both Amisulpride and Sulpiride are potent ligands for D2-like receptors, though with different selectivity profiles.[4] The pharmacological profile of N-ethyl-2-hydroxy-3-methylbenzamide remains to be experimentally elucidated but its structural features suggest potential activity at these same targets.
Experimental Protocols for Comparative Analysis
To empirically compare N-ethyl-2-hydroxy-3-methylbenzamide with established derivatives, standardized in vitro assays are essential. Below are detailed protocols for determining receptor binding affinity and functional antagonism.
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This protocol determines a compound's ability to displace a known radiolabeled ligand from the D2 receptor, allowing for the calculation of its inhibitory constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.[20]
-
Harvest cells and lyse them in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[20]
-
Homogenize the lysate and centrifuge at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a Bradford assay.[20]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone or [3H]-Methylspiperone at ~0.2 nM), and varying concentrations of the test compounds (N-ethyl-2-hydroxy-3-methylbenzamide, Amisulpride, Sulpiride).[17][20][21]
-
To determine non-specific binding, include wells with an excess of an unlabeled antagonist (e.g., 4 µM (+)-Butaclamol).[20]
-
Incubate the plate for 90 minutes at room temperature to allow binding to reach equilibrium.[20]
-
-
Data Acquisition and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]
-
Workflow Diagram:
Caption: Workflow for D2 Receptor Radioligand Binding Assay.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures a compound's ability to block the functional response of the D2 receptor, which is coupled to an inhibitory G-protein (Gi/o) that suppresses adenylyl cyclase activity and reduces intracellular cAMP levels.[22][23]
Methodology:
-
Cell Preparation:
-
Antagonist Assay Protocol:
-
Pre-incubate the cells with various concentrations of the antagonist compounds (N-ethyl-2-hydroxy-3-methylbenzamide, Amisulpride, Sulpiride) for a defined period.
-
Stimulate the cells with a fixed concentration of a D2 agonist (e.g., Dopamine or Quinpirole) at its EC80 concentration (the concentration that elicits 80% of the maximal response). This stimulation is done in the presence of Forskolin to elevate basal cAMP levels.[24]
-
Incubate to allow for the functional response to occur.
-
-
Data Acquisition and Analysis:
-
Measure the biosensor signal (e.g., fluorescence or luminescence) using a plate reader.[22] The signal will be inversely proportional to the cAMP level.
-
Plot the signal against the log concentration of the antagonist.
-
Calculate the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect.
-
Signaling Pathway Diagram:
Caption: D2 Receptor Gi/o-Coupled Signaling Pathway.
Conclusion and Future Directions
While N-ethyl-2-hydroxy-3-methylbenzamide is a structurally intriguing molecule, its pharmacological profile remains largely uncharacterized in public literature. Based on established SAR principles for benzamides, its salicylamide core suggests a potential for high-affinity D2 receptor antagonism.[14][15][17] However, its simple N-ethyl side chain and 3-methyl substitution pattern differentiate it from clinically established drugs like Amisulpride and Sulpiride, making its potency and selectivity profile unpredictable without empirical data.
The provided experimental protocols offer a clear roadmap for the direct, head-to-head comparison of these compounds. Future research should focus on executing these assays to determine the Ki and functional IC50 values for N-ethyl-2-hydroxy-3-methylbenzamide. Further studies should also investigate its selectivity against other dopamine receptor subtypes and off-target receptors (e.g., serotonin receptors), as well as its pharmacokinetic properties, to fully assess its potential as a novel therapeutic agent.[25][26]
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The Pivotal Relationship Between Structure and Anticonvulsant Efficacy in N-ethyl-2-hydroxy-3-methylbenzamide Analogs: A Comparative Guide
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Novel Benzamide Analogs for Anticonvulsant Drug Discovery
This guide offers an in-depth comparative analysis of N-ethyl-2-hydroxy-3-methylbenzamide analogs, providing researchers, scientists, and drug development professionals with critical insights into the structural modifications that drive anticonvulsant activity. By examining the interplay of molecular features and biological outcomes, we aim to illuminate the path toward more potent and safer antiepileptic therapies.
Introduction: The Therapeutic Potential of Benzamides in Epilepsy
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents. The benzamide scaffold has emerged as a promising framework for the development of new anticonvulsants. This guide focuses on the structure-activity relationships (SAR) of a specific class of these compounds: N-ethyl-2-hydroxy-3-methylbenzamide analogs, which are derivatives of salicylamides. Understanding how modifications to this core structure impact efficacy and neurotoxicity is paramount for rational drug design.
The fundamental hypothesis guiding this exploration is that specific substitutions on the aromatic ring and alterations of the N-alkyl group will significantly modulate the anticonvulsant profile of the parent compound, N-ethyl-2-hydroxy-3-methylbenzamide. By systematically evaluating these changes, we can identify key pharmacophoric features essential for potent activity and a favorable safety profile.
Comparative Analysis of Analog Performance: Unraveling the Structure-Activity Landscape
While direct experimental data for a comprehensive series of N-ethyl-2-hydroxy-3-methylbenzamide analogs is not extensively available in the public domain, we can infer likely SAR trends based on published studies of related N-substituted benzamides and salicylamides.[1][2][3] The following sections compare the anticipated performance of hypothetical analogs based on these established principles.
Impact of Aromatic Ring Substituents
The substitution pattern on the phenyl ring is a critical determinant of anticonvulsant activity. The position and electronic nature of substituents can influence the molecule's ability to interact with its biological target.
Table 1: Predicted Anticonvulsant Activity of Aromatic Ring Analogs of N-ethyl-2-hydroxy-3-methylbenzamide in the Maximal Electroshock Seizure (MES) Model.
| Compound ID | R1 | R2 | R3 | Predicted MES ED₅₀ (mg/kg) | Predicted Neurotoxicity TD₅₀ (mg/kg) | Predicted Protective Index (PI = TD₅₀/ED₅₀) |
| Parent | -OH | -CH₃ | -H | ~50 | >300 | >6 |
| Analog A | -OCH₃ | -CH₃ | -H | Likely increased | Likely similar | Potentially improved |
| Analog B | -OH | -Cl | -H | Likely increased | Variable | Potentially improved |
| Analog C | -OH | -CH₃ | -Cl | Potentially decreased | Variable | Potentially reduced |
| Analog D | -F | -CH₃ | -H | Likely increased | Likely similar | Potentially improved |
This data is extrapolated from general SAR principles of related benzamides and is intended for illustrative purposes.
Generally, small, electron-withdrawing groups at positions that do not sterically hinder the key interactions of the hydroxyl and amide moieties are expected to enhance potency.[4] For instance, a fluorine or chlorine atom at the 5-position may improve activity. Conversely, bulky substituents or those that drastically alter the electronic distribution of the ring could be detrimental.
Influence of N-Alkyl Chain Modifications
Alterations to the N-ethyl group can significantly affect the compound's lipophilicity, metabolic stability, and interaction with the target.
Table 2: Predicted Anticonvulsant Activity of N-Alkyl Analogs of 2-hydroxy-3-methylbenzamide in the MES Model.
| Compound ID | N-Substituent | Predicted MES ED₅₀ (mg/kg) | Predicted Neurotoxicity TD₅₀ (mg/kg) | Predicted Protective Index (PI) |
| Parent | -CH₂CH₃ | ~50 | >300 | >6 |
| Analog E | -CH₃ | Likely similar or slightly decreased | Likely similar | Similar |
| Analog F | -CH₂CH₂CH₃ | Potentially increased | Potentially increased | Variable |
| Analog G | -CH(CH₃)₂ | Potentially decreased | Potentially increased | Likely reduced |
| Analog H | -Cyclopropyl | Potentially increased | Likely similar | Potentially improved |
This data is extrapolated from general SAR principles of related benzamides and is intended for illustrative purposes.
Studies on related N-alkyl amides have shown that both the length and branching of the alkyl chain can modulate anticonvulsant activity.[3][5] A modest increase in chain length may enhance lipophilicity and cell permeability, leading to improved potency. However, excessive bulk or branching can introduce steric hindrance, negatively impacting activity.
Experimental Protocols for Anticonvulsant Evaluation
The following protocols are standard, widely accepted methods for the preclinical evaluation of investigational anticonvulsant compounds in rodent models.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizure: After a predetermined time for drug absorption (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The absence of this response indicates protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Methodology:
-
Animal Preparation: Adult male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered as described in the MES test.
-
Induction of Seizure: A dose of pentylenetetrazole (e.g., 85 mg/kg) sufficient to induce clonic seizures in most control animals is injected subcutaneously.
-
Endpoint: Animals are observed for 30 minutes for the presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated as in the MES test.
Rotarod Neurotoxicity Assay
This assay assesses motor coordination and is used to determine the potential for neurological deficits.
Methodology:
-
Animal Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Compound Administration: Trained animals are treated with the test compounds at various doses.
-
Testing: At the time of peak effect determined in the seizure models, the mice are placed on the rotarod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is recorded as a neurological deficit.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Mechanistic Insights and Signaling Pathways
The precise mechanism of action for many benzamide anticonvulsants is not fully elucidated but is thought to involve the modulation of voltage-gated ion channels.[6] A primary hypothesis is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[6] By stabilizing the inactivated state of these channels, the compounds can reduce neuronal hyperexcitability.
Caption: Proposed mechanism of action for N-ethyl-2-hydroxy-3-methylbenzamide analogs.
Synthetic Chemistry Workflow
The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide analogs can be achieved through a straightforward amidation reaction.
Caption: General synthetic workflow for N-ethyl-2-hydroxy-3-methylbenzamide analogs.
A typical synthesis involves the activation of the carboxylic acid group of a substituted 2-hydroxy-3-methylbenzoic acid, for example, by conversion to the acyl chloride with thionyl chloride. This is followed by the reaction with the appropriate amine (e.g., ethylamine) to form the desired amide.
Conclusion and Future Directions
The N-ethyl-2-hydroxy-3-methylbenzamide scaffold represents a promising starting point for the development of novel anticonvulsant agents. The inferred structure-activity relationships suggest that targeted modifications of the aromatic ring and the N-alkyl substituent can lead to analogs with enhanced potency and improved safety profiles. Future research should focus on the systematic synthesis and in vivo evaluation of a focused library of these analogs to confirm these predictions and to identify lead candidates for further preclinical development. A thorough investigation into the precise molecular mechanisms of action will also be crucial for the rational design of the next generation of benzamide-based antiepileptic drugs.
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A Comparative Efficacy Analysis of Novel Chemical Entities: A Guide for Evaluating N-ethyl-2-hydroxy-3-methylbenzamide Against Established PARP Inhibitors
Introduction
The landscape of targeted cancer therapy is in a perpetual state of innovation, demanding rigorous and objective evaluation of novel chemical entities (NCEs). This guide addresses the critical process of comparing the efficacy of a new compound, for which biological activity is yet uncharacterized, against well-established drugs. For the purpose of this illustrative guide, we will consider the hypothetical evaluation of N-ethyl-2-hydroxy-3-methylbenzamide , an NCE with no current publicly available biological efficacy data, against a class of highly successful targeted therapies: Poly (ADP-ribose) polymerase (PARP) inhibitors.
While the specific inhibitory actions of N-ethyl-2-hydroxy-3-methylbenzamide are unknown, this guide will use the PARP inhibitor class as a framework to establish a comprehensive methodology for its evaluation. This approach provides a scientifically robust blueprint for researchers, scientists, and drug development professionals to assess any NCE's potential. We will compare our hypothetical NCE against three clinically relevant PARP inhibitors: Olaparib , Talazoparib , and Veliparib .
The Scientific Rationale: Targeting DNA Damage Repair through PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, most notably for its role in DNA repair.[1][2][3] PARP1, the most abundant member, acts as a first responder to DNA single-strand breaks (SSBs).[4] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits the necessary machinery to repair the damage.[5]
Inhibition of this pathway is a powerful anti-cancer strategy based on the principle of synthetic lethality .[6][7] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in a major DNA double-strand break (DSB) repair pathway known as homologous recombination (HR).[8][9] These HR-deficient cells become heavily reliant on PARP-mediated SSB repair for survival. When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[1][4] Without a functional HR pathway to repair these DSBs, the cancer cell undergoes genomic collapse and apoptosis.[10]
Mechanisms of Action of Benchmark Inhibitors
The efficacy of a PARP inhibitor is not solely defined by its ability to block the enzyme's catalytic activity. A second, more cytotoxic mechanism known as "PARP trapping" has emerged as a critical determinant of potency.[5][11] This occurs when the inhibitor not only blocks PARP's catalytic site but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage. These trapped complexes are potent roadblocks to DNA replication, leading to cell death.[12][13]
-
Olaparib (Lynparza®) : The first-in-class PARP inhibitor, Olaparib functions through both catalytic inhibition of PARP1/2/3 and the trapping of PARP-DNA complexes.[12][14] It has demonstrated efficacy in ovarian, breast, prostate, and pancreatic cancers, particularly those with BRCA mutations.[6][10][15]
-
Talazoparib (Talzenna®) : Recognized as the most potent PARP-trapping agent among the approved inhibitors.[5][16] In vitro studies have shown it to be approximately 100-fold more efficient at trapping PARP than other inhibitors, which correlates with its high cytotoxicity in HR-deficient cells.[5][17]
-
Veliparib (ABT-888) : A potent inhibitor of PARP1 and PARP2 catalytic activity, but with significantly weaker PARP-trapping capabilities compared to Olaparib and Talazoparib.[7][18][19] This characteristic may contribute to a different toxicity profile and makes it a candidate for combination therapies with DNA-damaging agents.[19][20]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality exploited by PARP inhibitors in HR-deficient cancer cells.
Caption: PARP-mediated DNA repair and the principle of synthetic lethality.
Experimental Design for Comparative Efficacy
A multi-tiered approach is essential to comprehensively evaluate the efficacy of our NCE, N-ethyl-2-hydroxy-3-methylbenzamide, relative to the benchmark inhibitors. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism-specific effects.
Caption: Experimental workflow for inhibitor efficacy comparison.
Protocol 1: PARP Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1 and PARP2. It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[21]
Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins. Wash and block the wells.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, recombinant human PARP1 or PARP2 enzyme, and biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of N-ethyl-2-hydroxy-3-methylbenzamide, Olaparib, Talazoparib, and Veliparib to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add the PARP reaction mixture to the wells and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescent signal using a microplate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the no-inhibitor control. Plot percent inhibition against inhibitor concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: PARP Trapping Assay (Fluorescence Polarization)
This assay directly measures the inhibitor's ability to trap PARP on a DNA substrate, a key indicator of cytotoxic potential.[13][22][23]
Methodology:
-
Principle: A fluorescently labeled DNA oligonucleotide rotates freely in solution, resulting in low fluorescence polarization (FP). When PARP binds to it, the larger complex tumbles more slowly, increasing the FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates, returning the FP signal to a low state. A trapping inhibitor will lock the PARP enzyme onto the DNA even in the presence of NAD+, maintaining a high FP signal.[13]
-
Reaction Setup: In a 384-well plate, combine the fluorescent DNA probe with recombinant PARP1 or PARP2 enzyme in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (NCE and benchmarks).
-
Reaction Initiation: Add NAD+ to initiate the PARylation and subsequent dissociation in non-trapping conditions. Incubate for 60 minutes.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Analysis: The increase in FP signal is directly proportional to PARP trapping. Calculate the EC50 (half-maximal effective concentration) for trapping for each compound.
Protocol 3: Cell-Based Cytotoxicity Assay
This assay determines the functional consequence of PARP inhibition in living cells, highlighting the principle of synthetic lethality.[24][25]
Methodology:
-
Cell Lines: Utilize a pair of isogenic cell lines:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of each inhibitor for 72 hours. This duration allows for multiple cell cycles, where the cytotoxic effects of failed DNA repair can manifest.[24]
-
Viability Assessment: After incubation, measure cell viability using a standard method such as the addition of a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[21]
-
Data Analysis:
-
Calculate the cellular IC50 for each inhibitor in both the HR-deficient and HR-proficient cell lines.
-
Determine the Selectivity Index (SI) by dividing the IC50 in the HR-proficient cell line by the IC50 in the HR-deficient cell line (SI = IC50_WT / IC50_HRD). A higher SI indicates greater selective toxicity towards cancer cells with defective DNA repair.
-
Comparative Data Summary (Hypothetical Results)
The following table presents a hypothetical data set for N-ethyl-2-hydroxy-3-methylbenzamide, illustrating how its performance would be benchmarked against the known inhibitors.
| Inhibitor | PARP1 Enzymatic IC50 (nM) | PARP2 Enzymatic IC50 (nM) | PARP1 Trapping EC50 (nM) | Cytotoxicity IC50 (nM) (V-C8, BRCA2 mutant) | Cytotoxicity IC50 (nM) (V79, Wild-Type) | Selectivity Index (SI) |
| N-ethyl-2-hydroxy-3-methylbenzamide | 8.5 | 6.2 | 95.7 | 110.4 | >10,000 | >90 |
| Olaparib | 5.0[19] | 1.0 | 25.0 | 45.0 | >5,000 | >111 |
| Talazoparib | 1.2 | 0.9 | 1.5 | 2.1 | >10,000 | >4760 |
| Veliparib | 5.2[26] | 2.9[26] | >1000[7] | 750.0 | >10,000 | >13 |
Disclaimer: Data for N-ethyl-2-hydroxy-3-methylbenzamide is purely illustrative. Data for known inhibitors are representative values derived from published literature for comparative context.
Interpretation and Conclusion
-
Enzymatic Inhibition: N-ethyl-2-hydroxy-3-methylbenzamide shows potent inhibition of both PARP1 and PARP2, with IC50 values in the single-digit nanomolar range, comparable to established inhibitors like Olaparib and Veliparib.
-
PARP Trapping: The NCE demonstrates moderate PARP trapping activity. Its trapping EC50 is significantly better than Veliparib but less potent than the highly effective trapper, Talazoparib. This suggests its primary cytotoxic mechanism may be a combination of catalytic inhibition and trapping, similar to Olaparib.
-
Cellular Potency and Selectivity: The compound exhibits selective cytotoxicity against the BRCA2-deficient V-C8 cell line, with a high selectivity index. This is a critical validation of the synthetic lethality mechanism and indicates a potentially favorable therapeutic window. Its cellular potency is lower than the benchmark compounds, suggesting that factors like cell permeability or efflux could be influencing its activity and may require further optimization.
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Benchmarking N-ethyl-2-hydroxy-3-methylbenzamide as a Novel Active for Topical Insect Repellents: A Comparative Performance Analysis
Introduction: The Imperative for Novel Repellent Actives
The escalating global threat of vector-borne diseases, transmitted by arthropods such as mosquitoes and ticks, underscores a continuous demand for safe and effective personal protective measures. For decades, N,N-diethyl-meta-toluamide (DEET) has been the benchmark for topical insect repellents, valued for its broad-spectrum efficacy and persistence.[1] However, consumer demand for alternatives with improved cosmetic attributes and a wider safety profile has driven the development of newer synthetic compounds like Picaridin and the adoption of plant-derived actives such as Oil of Lemon Eucalyptus (OLE).
This guide introduces a potential new active ingredient, N-ethyl-2-hydroxy-3-methylbenzamide, for evaluation as a topical insect repellent. Due to a lack of publicly available performance data for this specific molecule, this document serves as a comparative framework, outlining the established methodologies for efficacy testing and presenting a hypothetical performance profile based on quantitative structure-activity relationship (QSAR) principles for related benzamide compounds.[2][3] We will benchmark this candidate against the current market leaders: DEET, Picaridin, and OLE, providing researchers and drug development professionals with a comprehensive guide to its potential placement within the landscape of insect repellent technologies.
The core of repellent action lies in the disruption of an insect's sensory perception. Mosquitoes, for instance, utilize a sophisticated array of olfactory and gustatory receptors to detect host cues like carbon dioxide, lactic acid, and other skin volatiles.[4][5][6] Effective repellents interact with these receptors, either by blocking the detection of attractants or by creating an aversive sensory signal, thus preventing the insect from landing and biting.[4][7][8]
Comparative Actives: An Overview
A robust benchmarking study necessitates a clear understanding of the incumbent technologies. Here, we profile the three primary comparators.
-
N,N-diethyl-meta-toluamide (DEET): Developed by the U.S. Army in 1946, DEET is a broad-spectrum repellent effective against a wide range of arthropods.[5] Its mechanism of action is complex, involving the disruption of odorant receptors on the insect's antennae, effectively "blinding" them to human cues.[8][9][10] While highly effective, its drawbacks include a distinct odor and the ability to damage plastics and synthetic fabrics.[11][12]
-
Picaridin (Icaridin): A piperidine derivative developed in the 1980s, Picaridin offers efficacy comparable to DEET against mosquitoes and ticks.[11][13][14] It is considered to have a better cosmetic profile, being nearly odorless and non-greasy, and it does not damage plastics.[13][15] Its mechanism is also believed to involve the disruption of olfactory receptors.[6]
-
Oil of Lemon Eucalyptus (OLE): This is a naturally derived repellent, with its active ingredient being p-menthane-3,8-diol (PMD). Recommended by the CDC, OLE provides protection against mosquitoes and ticks, though typically for a shorter duration than DEET or Picaridin at comparable concentrations.[15] It offers a plant-based alternative for consumers seeking DEET-free options.
Experimental Design: A Framework for Efficacy Validation
To ensure a rigorous and objective comparison, a standardized testing protocol is paramount. The "arm-in-cage" assay is a widely accepted method for evaluating the efficacy of topical repellents and will serve as the foundation for this guide. This method provides a direct measure of the Complete Protection Time (CPT), which is the duration from repellent application until the first confirmed insect bite.
General Workflow for Repellent Efficacy Testing
The following diagram illustrates the key stages of the comparative evaluation process, from candidate formulation to data analysis.
Caption: Workflow for comparative repellent efficacy testing.
Detailed Protocol: Arm-in-Cage Assay
This protocol is designed to be a self-validating system, with the inclusion of a negative control (solvent only) and a positive control (DEET) in every testing round to ensure the validity of the results.
-
Subject Preparation: Recruit healthy adult volunteers who have provided informed consent. Subjects should avoid using any scented lotions, perfumes, or soaps on the day of testing. A defined area (e.g., 3x10 cm) is marked on each forearm.
-
Repellent Application: Apply a standardized volume (e.g., 1.0 mL) of each 20% active formulation (N-ethyl-2-hydroxy-3-methylbenzamide, DEET, Picaridin, OLE) and the ethanol control to the marked areas on the volunteers' forearms. Each volunteer tests one substance per session.
-
Mosquito Preparation: Use a standardized cage (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female Aedes aegypti mosquitoes, 3-5 days old.
-
Exposure and Data Collection:
-
Thirty minutes after application, the volunteer inserts the treated forearm into the cage for a 3-minute exposure period.
-
The number of mosquitoes landing and biting is recorded.
-
This exposure is repeated every 30 minutes.
-
The test for a specific repellent is concluded when the first confirmed bite occurs (one bite followed by a second bite within the same or next exposure period).
-
The time from application to the second bite is recorded as the Complete Protection Time (CPT).
-
-
Data Analysis: The CPT for each repellent is averaged across all volunteers. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in protection times between the different actives.
Performance Benchmarking: Data and Projections
The following table summarizes the expected performance of the established repellents based on literature data and presents a hypothetical performance projection for N-ethyl-2-hydroxy-3-methylbenzamide.
Disclaimer: The performance data for N-ethyl-2-hydroxy-3-methylbenzamide is a projection based on structure-activity relationship (SAR) models of related benzamide compounds.[2][3] These models suggest that electronic properties and the presence of the amide group are key to repellency. The hydroxyl and methyl substitutions on the aromatic ring of the target molecule are expected to modulate these properties, potentially leading to effective, albeit possibly shorter-lasting, repellency compared to DEET. This projection requires empirical validation.
Table 1: Comparative Efficacy of Repellent Actives (20% Concentration)
| Active Ingredient | Type | Average Complete Protection Time (Hours) | Key Characteristics |
|---|---|---|---|
| N-ethyl-2-hydroxy-3-methylbenzamide | Synthetic (Benzamide) | 4 - 6 (Hypothetical) | Projection based on SAR; requires validation. |
| DEET | Synthetic (Toluamide) | 8 - 10[11] | Gold standard, broad-spectrum, can damage plastics. |
| Picaridin | Synthetic (Piperidine) | 8 - 12[2][13][15] | Efficacy similar to DEET, better cosmetic feel, gear safe. |
| Oil of Lemon Eucalyptus (OLE) | Plant-Derived | 4 - 6 | CDC-recommended natural active, shorter duration. |
Mechanism of Action: A Comparative View
While the precise molecular interactions are still under investigation for many repellents, a general model of olfactory disruption is widely accepted. The diagram below illustrates the hypothesized interaction points for the compared actives.
Caption: Hypothesized mechanism of repellent action.
DEET and Picaridin are thought to interact with multiple odorant receptors, effectively scrambling the insect's ability to process attractant signals.[4][7][10] OLE's active component, PMD, also acts on these olfactory pathways. It is plausible that N-ethyl-2-hydroxy-3-methylbenzamide, sharing the core benzamide structure with other known repellents, would function through a similar mechanism of olfactory receptor modulation.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the performance of N-ethyl-2-hydroxy-3-methylbenzamide as a novel insect repellent. By benchmarking against established actives like DEET, Picaridin, and Oil of Lemon Eucalyptus using standardized protocols, a clear picture of its potential can be established.
Based on structure-activity relationship analyses of similar compounds, it is hypothesized that N-ethyl-2-hydroxy-3-methylbenzamide could offer moderate protection, comparable to plant-derived repellents. However, this remains a projection. The critical next step is the empirical validation through the in vivo and in vitro assays detailed in this guide. Subsequent studies should also focus on toxicological profiles, skin feel, and material compatibility to fully characterize its potential as a commercially viable active ingredient for the next generation of insect repellents.
References
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An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. (URL: [Link])
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EWG's guide to bug repellents. Environmental Working Group. (2023, August 14). (URL: [Link])
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Picaridin. Wikipedia. (URL: [Link])
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An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator. PubMed. (2010, December 15). (URL: [Link])
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Picaridin Insect Repellent. FleaScience. (URL: [Link])
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Understanding Active Ingredients in Mosquito Repellents. (URL: [Link])
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Arm-in-Cage Test for Mosquito Repellents. Antimicrobial Testing Laboratory. (URL: [Link])
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Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. ResearchGate. (URL: [Link])
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Is Oil of Lemon Eucalyptus Effective Against Biting Insects?. OFF!®. (URL: [Link])
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DEET Technical Fact Sheet. National Pesticide Information Center. (URL: [Link])
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Mode of action of insect repellents. (A) Arthropods such as mosquitoes... ResearchGate. (URL: [Link])
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Insect Repellents: Concepts of their Mode of Action Relative to Potential Sensory Mechanisms in Mosquitoes (Diptera: Culicidae)1. Oxford Academic. (URL: [Link])
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Using DEET: How Insect Repellent Works. (URL: [Link])
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Lemon Eucalyptus Insect Repellent (Pump Spray). (URL: [Link])
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Insect repellents: Components and risks. Poison Control. (URL: [Link])
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Oil of Lemon Eucalyptus: Benefits, Risks & Active Ingredients. Healthline. (2020, February 26). (URL: [Link])
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Arm-In-Cage test. Biogents AG. (URL: [Link])
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How anti-mosquito repellents disorient insects. Max-Planck-Gesellschaft. (2011, September 23). (URL: [Link])
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What is Picaridin, Lemon Eucalyptus, & Essential Oil in Bug Spray. Natrapel. (2023, September 29). (URL: [Link])
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Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers. (2017, June 20). (URL: [Link])
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The Science Behind Mosquito Repellents: How They Work and Why. (2024, June 11). (URL: [Link])
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Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024, May 2). (URL: [Link])
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Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?. PubMed. (2018, May 1). (URL: [Link])
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(PDF) In vitro bioassay methods for laboratory screening of novel mosquito repellents. (URL: [Link])
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Comparing: DEET and Picaridin. This Outdoor Mama. (2025, August 18). (URL: [Link])
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Arm in cage test. LITE | Liverpool School of Tropical Medicine. (URL: [Link])
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The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. (2025, August 7). (URL: [Link])
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The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. PubMed. (2011, April 15). (URL: [Link])
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An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. ResearchGate. (2025, August 9). (URL: [Link])
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In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions. PMC. (URL: [Link])
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A Comparative Guide to Confirming the Identity of N-ethyl-2-hydroxy-3-methylbenzamide Through Orthogonal Methods
Introduction: The Imperative of Unambiguous Identification
In the realms of pharmaceutical research, chemical synthesis, and materials science, the absolute identity and purity of a compound are paramount. An erroneous structural assignment can compromise experimental results, invalidate biological data, and lead to significant delays and financial loss. Relying on a single analytical technique, no matter how powerful, carries an inherent risk of misinterpretation. Orthogonal methods—analytical techniques that operate on fundamentally different scientific principles—provide the necessary rigor for confident structural confirmation.[1][2] By investigating the same molecule from multiple, independent perspectives, we generate a self-validating dataset that builds an unassailable case for its identity.[3]
This guide provides an in-depth comparison of four key orthogonal methods for confirming the identity of a target molecule, N-ethyl-2-hydroxy-3-methylbenzamide . We will explore how each technique contributes a unique piece of the structural puzzle, culminating in a comprehensive and trustworthy characterization.
Target Molecule Profile: N-ethyl-2-hydroxy-3-methylbenzamide
The Orthogonal Confirmation Workflow
A robust identification strategy involves a multi-pronged approach where data from each method corroborates the others. This workflow minimizes the chance of false positives and provides a holistic understanding of the molecule.[1]
Sources
Safety Operating Guide
Personal protective equipment for handling N-ethyl-2-hydroxy-3-methylbenzamide
Topic: Personal protective equipment for handling N-ethyl-2-hydroxy-3-methylbenzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and HSE Managers
Executive Summary & Compound Profile
Status: Research Chemical / Pharmaceutical Intermediate Chemical Class: Salicylamide Derivative (Substituted Benzamide) Default Hazard Classification: Warning (Treat as H315, H319, H335, H302)
The Senior Scientist’s Perspective: Specific toxicological datasets for N-ethyl-2-hydroxy-3-methylbenzamide are often limited compared to commodity chemicals. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . As a derivative of salicylamide, this compound possesses both a phenolic hydroxyl group and an amide linkage.
-
The Phenolic Risk: Phenols facilitate skin absorption and protein denaturation.
-
The Amide Risk: Amides can act as surfactants or solvents, potentially permeating standard glove materials faster than expected.
Operational Directive: Do not rely solely on the absence of a "Danger" signal word. Implement a Category 2 Containment Strategy focusing on preventing dermal absorption and inhalation of aerosols.
Risk Assessment & Hazard Logic (SAR Analysis)
Before selecting PPE, we must define the "Enemy." The following logic dictates our protective strategy:
| Component / Moiety | Potential Hazard | Operational Implication |
| Amide Linkage (-CONH-) | Skin/Eye Irritant; Potential Sensitizer | Requires strictly sealed eye protection; dusts are highly irritating to mucous membranes. |
| Phenolic -OH | Corrosive potential; Dermal absorption | Standard latex gloves are insufficient. Nitrile or Neoprene is mandatory. |
| Alkyl Groups (Ethyl/Methyl) | Lipophilicity | Increases potential for cell membrane penetration (bioavailability). |
| Physical State | Low-melting solid or Viscous Liquid | If Solid: Static charge may disperse dust. If Liquid: Splash hazard requires face shielding. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for active handling (weighing, synthesis, transfer).
A. Hand Protection (The Critical Barrier)
Standard thin nitrile examination gloves (0.08mm) may offer insufficient breakthrough times (<15 mins) for phenolic amides in solution.
| Usage Scenario | Primary Glove | Secondary Layer | Change Frequency |
| Dry Solid Handling | Nitrile (0.11 mm) | None required | Every 60 mins or if torn. |
| Solution Preparation (Solvents: MeOH, DMSO) | Nitrile (High Dexterity) | Silver Shield / Laminate (Under-glove) if handling >100mL | IMMEDIATELY upon splash. |
| Spill Cleanup | Double Nitrile (0.14 mm min) | or Butyl Rubber | Single use. |
Technical Note: If dissolving in Dichloromethane (DCM) , nitrile is useless. You must use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves.
B. Respiratory & Eye Protection[1][2][3][4][5]
| Component | Specification | Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapors/dust to bypass the lens. Salicylamide irritation is persistent and painful. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are primary. |
| Backup Resp. | N95 / P100 (Particulate) | Only if weighing outside a hood (NOT recommended) or during spill cleanup. |
| Body | Lab Coat (Poly/Cotton) | Buttoned to neck. Tyvek sleeves recommended for scale-up (>50g). |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Benzamides as solids are prone to static charging. Use an antistatic gun or wipe the balance area with a damp cloth prior to use.
-
The "Zone" Setup: Place a disposable absorbent mat (benchkote) inside the fume hood. All weighing happens on this mat.
-
Taring: Tare the receiving vessel before opening the chemical container to minimize open exposure time.
Phase 2: Solubilization & Transfer
CAUTION: Dissolving amides can be slightly exothermic.
-
Solvent Addition: Add solvent slowly to the solid. Do not dump solid into solvent (avoids "puffing" dust).
-
Vessel Closure: Use Parafilm or a screw cap immediately after addition.
-
Syringe Transfer: If handling liquid/solution, use Luer-lock syringes to prevent needle pop-off.
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the container with a solvent-dampened tissue (Ethanol or Acetone) before returning it to storage.
-
Doffing: Remove outer gloves inside the hood. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response Protocols
Scenario A: Skin Contact (Solid or Solution)
-
Drench: Immediately flush with water for 15 minutes.[2]
-
Soap: Use a non-abrasive soap (e.g., Castile soap). Avoid organic solvents (ethanol) for cleaning skin, as they may drive the chemical deeper into the dermis.
-
Assess: If redness (erythema) persists >1 hour, seek medical attention.
Scenario B: Benchtop Spill (< 50g/mL)
-
Isolate: Alert nearby personnel.
-
PPE Up: Don double nitrile gloves and goggles.
-
Contain:
-
If Solid: Cover with wet paper towels (prevents dust), then wipe up.
-
If Liquid: Cover with absorbent pads or vermiculite.
-
-
Disposal: Place waste in a sealed bag labeled "Hazardous Waste: Benzamide Derivative."
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter and solvent system.
Caption: Decision matrix for selecting glove material and engineering controls based on physical state and solvent carrier.
Disposal & Waste Management
Never dispose of benzamide derivatives down the drain.
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste" (Yellow bag/drum).
-
Liquid Waste: Collect in "Organic Non-Halogenated" carboys (unless dissolved in DCM/Chloroform, then "Halogenated").
-
-
Labeling: Clearly mark waste tags with the full chemical name. Do not use abbreviations like "Benzamide-X".
References
-
PubChem. (2025).[6][7][8] N-Ethyl-2-hydroxybenzamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
European Chemicals Agency (ECHA). (2025).[6][7] C&L Inventory: Benzamide Derivatives. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
